Dimethyl-1,1,1-d3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,1-trideuterio-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583873 | |
| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120033-84-3 | |
| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120033-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethyl-1,1,1-d3-amine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of Dimethyl-1,1,1-d3-amine hydrochloride (HCl), a deuterated amine of significant interest in advanced scientific research and pharmaceutical development. We will delve into its fundamental properties, applications, and the underlying principles that make it a valuable tool for today's scientists.
Introduction: The Significance of Isotopic Labeling
In the landscape of modern chemical analysis and metabolic studies, isotopically labeled compounds are indispensable. The substitution of hydrogen with its heavier isotope, deuterium (²H or D), in Dimethyl-1,1,1-d3-amine HCl offers a subtle yet powerful modification. This isotopic enrichment allows researchers to trace, quantify, and characterize molecules with high precision, often without altering the compound's fundamental chemical reactivity. The increased mass of deuterium provides a distinct spectroscopic signature, making it an invaluable tracer in complex biological systems and a crucial internal standard in mass spectrometry-based assays. Deuterated compounds, such as Dimethyl-1,1,1-d3-amine HCl, are essential intermediates in the synthesis of deuterated drug molecules, which have gained attention for their potential to improve the pharmacokinetic and metabolic profiles of drugs.[1][2]
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. The key properties of Dimethyl-1,1,1-d3-amine HCl are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | CH₃NHCD₃·HCl | |
| Molecular Weight | 84.56 g/mol | |
| Melting Point | 170-173 °C | |
| Synonyms | N,N-Dimethylamine-d3 Hydrochloride | |
| Isotopic Purity | ≥98 atom % D | |
| Physical Appearance | Solid | |
| Solubility | Soluble in water, methanol, and ethanol | [3] |
The hydrochloride salt form enhances the compound's stability and ease of handling compared to its gaseous free-base counterpart.[3]
Molecular Structure and Isotopic Labeling
The defining feature of Dimethyl-1,1,1-d3-amine HCl is the selective deuteration of one of its methyl groups. This precise labeling is key to its utility.
Caption: Chemical structure of Dimethyl-1,1,1-d3-amine HCl.
This strategic placement of deuterium atoms provides a distinct mass shift that is readily detectable by mass spectrometry, while minimally impacting the compound's overall chemical behavior.
Applications in Scientific Research
The unique properties of Dimethyl-1,1,1-d3-amine HCl lend it to several critical applications in both academic and industrial research settings.
Internal Standard for Mass Spectrometry
Rationale: In quantitative analysis using mass spectrometry (MS), particularly in complex matrices like biological fluids, variability in sample preparation and instrument response can lead to inaccurate results. An ideal internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass, allowing for ratiometric quantification that corrects for these variations.[4]
Dimethyl-1,1,1-d3-amine HCl serves as an excellent internal standard for the quantification of its non-deuterated counterpart, dimethylamine. The co-elution of the analyte and the deuterated standard in chromatographic separations, coupled with their distinct mass-to-charge (m/z) ratios, enables highly accurate and precise quantification.[1][3]
Experimental Workflow: Quantitative Analysis of Dimethylamine in Biological Samples
Caption: Workflow for quantitative analysis using an internal standard.
Step-by-Step Protocol:
-
Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Dimethyl-1,1,1-d3-amine HCl solution of a known concentration.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio), to the sample. Vortex vigorously to ensure complete mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, containing the analyte and the internal standard, to a clean vial for analysis.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate dimethylamine from other matrix components. The mass spectrometer is set to monitor the specific m/z transitions for both dimethylamine and its deuterated internal standard.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of dimethylamine in the unknown sample is then determined from this calibration curve.
Metabolic Tracer Studies and Synthesis of Deuterated Molecules
Rationale: Understanding the metabolic fate of small molecules is crucial in drug development and toxicology. Deuterated compounds can be used as tracers to follow the metabolic pathways of a parent compound.[1]
Dimethyl-1,1,1-d3-amine HCl can be used as a building block in the synthesis of more complex deuterated molecules.[2] The deuterium label allows for the tracking of the metabolic fate of the dimethylamino group within a larger drug candidate, enhancing tracing accuracy in pharmacokinetic and metabolic studies.[3]
Trustworthiness and Self-Validating Systems
The reliability of any analytical method hinges on its robustness and the inclusion of self-validating checks. When using Dimethyl-1,1,1-d3-amine HCl as an internal standard, the following parameters contribute to a self-validating system:
-
Consistent Retention Time: The deuterated standard should have a retention time that is nearly identical to the non-deuterated analyte under the same chromatographic conditions. Any significant shift could indicate a problem with the analytical column or mobile phase.
-
Stable Peak Area Ratio: In quality control samples of known concentration, the ratio of the analyte peak area to the internal standard peak area should remain consistent across an analytical run. Deviations can signal instrument instability or issues with sample processing.
-
Isotopic Purity Confirmation: The mass spectrum of the internal standard should be checked to confirm its isotopic purity and ensure that there is no significant contribution to the analyte's signal. High isotopic purity ensures precise analytical results.[3]
Conclusion
Dimethyl-1,1,1-d3-amine HCl is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical and physical properties, combined with the precision of its isotopic labeling, make it an ideal internal standard for mass spectrometry-based quantification and a valuable precursor in the synthesis of deuterated compounds for metabolic studies. The methodologies outlined in this guide provide a framework for its effective implementation, ensuring data of the highest quality and integrity.
References
-
ResolveMass Laboratories Inc. (n.d.). Dimethylamine-d6 HCl | CAS 53170-19-7. Retrieved from [Link]
-
Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 265-268. Retrieved from [Link]
-
Research Scientific. (n.d.). DIMETHYL-1,1,1-D3-AMINE HYDROCHLORIDE, 9 8 ATOM % D. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamine, hydrochloride. Retrieved from [Link]
-
ChemBK. (2024, April 10). METHYLAMINE-D3 HYDROCHLORIDE. Retrieved from [Link]
-
precisionFDA. (n.d.). Methyl-d 3 -amine hydrochloride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dimethylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]
-
Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved from [Link]
Sources
Technical Guide: Solubility and Handling of Dimethyl-1,1,1-d3-amine Hydrochloride
This guide serves as an authoritative technical resource for the handling, solubility, and application of Dimethyl-1,1,1-d3-amine hydrochloride (CAS: 120033-84-3). It synthesizes specific physicochemical data with best practices for stable isotope-labeled internal standards (SIL-IS) used in high-sensitivity mass spectrometry.
Executive Summary
Dimethyl-1,1,1-d3-amine hydrochloride (
Precise solubility knowledge is critical because this compound is often supplied in milligram quantities (1–10 mg), making "trial-and-error" dissolution prohibitively expensive. This guide defines the solubility landscape, ensuring quantitative recovery and isotopic integrity during stock solution preparation.
Physicochemical Identity
| Property | Specification |
| Compound Name | Dimethyl-1,1,1-d3-amine hydrochloride |
| Formula | |
| Molecular Weight | 84.56 g/mol (vs. 81.54 g/mol for unlabeled) |
| Form | White crystalline solid / Needles |
| Hygroscopicity | High (Deliquescent) |
| Melting Point | 170–173 °C |
| pKa | ~10.7 (Dimethylammonium ion) |
Critical Isotope Note: The physicochemical properties of the d3 isotopologue (solubility, logP, pKa) are functionally identical to the unlabeled dimethylamine hydrochloride. Data presented below synthesizes specific d3 reports with established values for the unlabeled parent to provide a robust solubility profile.
Solubility Landscape
The hydrochloride salt form dictates the solubility profile: highly soluble in polar protic solvents due to ionic lattice dissociation, and insoluble in non-polar organic solvents.
Quantitative Solubility Profile
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Notes |
| Polar Protic | Water | Very Soluble | > 200 mg/mL | Ideal for aqueous mobile phases. |
| Polar Protic | Methanol | Freely Soluble | > 100 mg/mL | Recommended for Stock Solutions. Fast evaporation, high solubility. |
| Polar Protic | Ethanol | Soluble | ~50–100 mg/mL | Good alternative if MeOH is restricted. |
| Polar Aprotic | DMSO | Soluble | ~100 mg/mL | Requires Sonication. Kinetic dissolution is slow. Use for long-term frozen stocks. |
| Polar Aprotic | Acetonitrile | Sparingly Soluble | < 1 mg/mL | Do NOT use for primary stock. Use only as a diluent (<20% v/v) to prevent precipitation. |
| Chlorinated | Chloroform | Soluble | ~16 mg/mL | Useful for specific liquid-liquid extraction protocols. |
| Non-Polar | Diethyl Ether | Insoluble | Negligible | Used to wash/precipitate the salt from synthesis. |
| Non-Polar | Hexane | Insoluble | Negligible | Incompatible. |
Diagram: Solvent Selection Decision Tree
This logic flow ensures the correct solvent choice based on the downstream analytical technique.
Figure 1: Decision tree for solvent selection based on analytical requirements.
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: To prepare a stable, accurate stock solution from a 5 mg or 10 mg commercial vial without physical transfer losses.
Rationale: Deuterated standards are expensive and often static-prone. Weighing small aliquots (
-
Equilibration: Allow the commercial vial to reach room temperature (prevent condensation).
-
Solvent Selection: Use Methanol (LC-MS Grade) .
-
Why? Methanol has low surface tension (wets the crystals instantly), high solubility, and is easily removed if concentration is needed later.
-
-
Gravimetric Addition:
-
Place the unopened vial on an analytical balance (0.01 mg precision). Tare.
-
Open vial. Add Methanol directly to the vial to achieve a target concentration (e.g., if vial contains ~5 mg, add 5.0 mL for 1 mg/mL).
-
Note: Do not rely on the label weight (e.g., "5 mg"). Manufacturers often overfill. For absolute quantification, dissolve the entire content, then calibrate against a certified external standard if necessary, or weigh the solvent added to calculate exact molality.
-
-
Dissolution: Cap tightly. Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.
-
Visual Check: Ensure no crystals remain at the meniscus or bottom.
-
-
Storage: Transfer to amber silanized glass vials. Store at -20°C .
-
Stability:[1] Stable for >12 months in Methanol at -20°C.
-
Protocol B: Handling Hygroscopicity
Dimethyl-1,1,1-d3-amine HCl is deliquescent .[2] It will absorb atmospheric moisture to form a syrup if left exposed.
-
Handling Rule: Handle only in a desiccator or glove box if dispensing solid.
-
Recovery: If the solid has clumped due to moisture, do not attempt to weigh. Dissolve the entire clump in a known volume of Methanol to recover the material as a solution.
Applications in Nitrosamine Analysis (NDMA)[5][6][7][8]
This compound is the FDA/EMA mandated Internal Standard for quantifying N-Nitrosodimethylamine (NDMA).
Mechanism of Action
In the analysis of NDMA, the d3 or d6 amine is often used to monitor the in situ formation of nitrosamines during the analytical workup (artifact check) or as a surrogate for the amine precursor.
Workflow Visualization:
Figure 2: Integration of Dimethyl-d3-amine HCl into Nitrosamine analytical workflows.
References
-
PubChem. Dimethylamine hydrochloride (Compound).[3] National Library of Medicine. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin. FY20-058-DPA-S. Available at: [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Available at: [Link]
Sources
Isotopic enrichment levels of Dimethyl-1,1,1-d3-amine hydrochloride
An In-Depth Technical Guide to the Isotopic Enrichment of Dimethyl-1,1,1-d3-amine Hydrochloride
Abstract
Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated organic compound of significant interest in the pharmaceutical and research sectors. Its primary utility lies in its application as a key intermediate in the synthesis of deuterated pharmaceuticals and as a stable isotope-labeled internal standard in quantitative bioanalytical assays using mass spectrometry.[1][2][3][4] The incorporation of deuterium can favorably alter the metabolic profile of a drug, potentially enhancing its therapeutic efficacy or reducing toxicity.[1][3] The reliability of data generated using this compound is fundamentally dependent on its isotopic purity. The presence of undeuterated (d₀) or partially deuterated (d₁, d₂) species can introduce significant errors in experimental outcomes. This guide provides a comprehensive overview of the synthesis, purification, and core analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the rigorous determination of the isotopic enrichment of Dimethyl-1,1,1-d3-amine hydrochloride.
Foundational Concepts: The Imperative of Isotopic Purity
The Role of Deuterated Compounds in Modern Research
Deuterium-labeled compounds are indispensable tools in modern drug discovery and development.[5] In drug metabolism studies, they serve as tracers to elucidate metabolic pathways and biotransformation of pharmaceutical agents.[2] As internal standards in mass spectrometry-based quantitative analysis, they are critical for correcting analytical variability, thereby improving the accuracy and precision of measurements.[3][4][6] The "deuterium effect," or kinetic isotope effect, can slow down metabolic processes at the site of deuteration, a strategy leveraged by medicinal chemists to design drugs with improved pharmacokinetic profiles.[1]
Dimethyl-1,1,1-d3-amine Hydrochloride: A Profile
Dimethyl-1,1,1-d3-amine hydrochloride, with the chemical formula (CH₃)(CD₃)NH·HCl, is the deuterated isotopologue of dimethylamine hydrochloride.[7][8] It provides a stable, non-radioactive label that is readily detectable by analytical instrumentation. Its application spans from the synthesis of complex deuterated molecules to serving as a crucial reference standard in clinical and preclinical studies.[9][10]
The Critical Distinction: Isotopic Enrichment vs. Species Abundance
A frequent point of confusion in stable isotope chemistry is the distinction between isotopic enrichment and species abundance. A clear understanding is vital for the correct interpretation of analytical data.
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule.[11][12] For Dimethyl-1,1,1-d3-amine hydrochloride, an isotopic enrichment of 99.5% means that for any given molecule, there is a 99.5% probability of finding a deuterium atom at each of the three labeled positions on the methyl group.[11]
-
Species Abundance: This refers to the percentage of the total population of molecules that possess a specific, complete isotopic composition.[12]
It is a common misconception that a 99% isotopic enrichment translates to 99% of the molecules being the desired fully deuterated (d₃) species.[12] The actual distribution of isotopologues (d₃, d₂, d₁, d₀) follows a predictable statistical pattern based on the isotopic enrichment, which can be calculated using a binomial expansion.[11][12]
| Isotopic Enrichment (D) at each of the 3 sites | Calculation | d₃ Species Abundance (CD₃) | d₂ Species Abundance (CD₂H) | d₁ Species Abundance (CDH₂) | d₀ Species Abundance (CH₃) |
| 99.0% | D³ | (0.99)³ = 0.9703 | 3(D²)(1-D) = 0.0294 | 3(D)(1-D)² = 0.0003 | (1-D)³ = 0.000001 |
| Resulting % of Molecular Species | 97.03% | 2.94% | 0.03% | <0.001% | |
| 99.5% | D³ | (0.995)³ = 0.9851 | 3(D²)(1-D) = 0.0148 | 3(D)(1-D)² = 0.00007 | (1-D)³ = <0.000001 |
| Resulting % of Molecular Species | 98.51% | 1.48% | 0.007% | <0.001% | |
| Table 1: Theoretical species abundance for a d₃-labeled methyl group at different isotopic enrichment levels, calculated using binomial expansion (D = fractional isotopic enrichment). |
Synthesis and Purification Strategies
The quality of the final product is intrinsically linked to the rigor of its synthesis and subsequent purification.
Common Synthetic Pathways
The synthesis of deuterated methylamines often involves the use of a deuterated methylation reagent.[5] A robust and common strategy employs a protected benzylamine as a starting material, which is then reacted with a deuterated methyl source such as deuterated methyl tosylate (TsOCD₃).[5][13] The protecting groups are subsequently removed to yield the desired amine, which is then converted to its stable hydrochloride salt.[13]
Caption: Generalized workflow for the synthesis of Dimethyl-1,1,1-d3-amine HCl.
The Imperative of Purification
Purification is a critical step to ensure superior quality standards, essential for any application in drug discovery and development.[14] The process aims to physically isolate and remove foreign or contaminating substances, including residual solvents, reaction byproducts, and undesired isotopologues.[14]
-
Crystallization: A powerful technique for purifying the final hydrochloride salt, effectively removing soluble impurities.[15]
-
Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are invaluable for separating the desired compound from structurally similar impurities.[14][16]
A high degree of chemical and radiochemical purity is the foundation of modern clinical studies, minimizing confounding variables and ensuring data integrity.[14]
Core Analytical Methodologies for Enrichment Determination
A dual-pronged analytical approach using both Mass Spectrometry and NMR Spectroscopy provides a self-validating system for the comprehensive characterization of isotopic enrichment.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone technique for determining the distribution of isotopologues in a sample.[17] Its high resolving power allows for the separation and quantification of ions with very small mass differences.[18]
HRMS analysis separates ions based on their mass-to-charge (m/z) ratio. For Dimethyl-1,1,1-d3-amine, the instrument can distinguish between the d₀, d₁, d₂, and d₃ species. By comparing the relative intensity of the ion signals for each isotopologue, the species abundance can be calculated.[17][19]
-
Sample Preparation:
-
Accurately prepare a solution of the Dimethyl-1,1,1-d3-amine hydrochloride sample in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 µg/mL).
-
Prepare a corresponding solution of an unlabeled reference standard of dimethylamine hydrochloride.
-
-
Instrument Setup (e.g., Q-TOF or Orbitrap):
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the ionization source to electrospray ionization (ESI) in positive ion mode.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of both the labeled and unlabeled compounds.
-
-
Data Acquisition:
-
Inject the unlabeled standard to determine its natural isotopic distribution. This provides a baseline for the natural abundance of ¹³C and ¹⁵N.
-
Inject the deuterated sample in triplicate to ensure reproducibility.[6]
-
-
Extract Ion Chromatograms: Generate extracted ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺).
-
Correct for Natural Abundance: The signal for a given deuterated species (e.g., d₃) may contain contributions from the natural ¹³C abundance of a lower-mass species (e.g., d₂). These contributions must be mathematically subtracted using the data from the unlabeled standard.[18][19]
-
Calculate Species Abundance: After correction, the relative percentage of each isotopologue (d₀, d₁, d₂, d₃) is calculated from the integrated peak areas.
-
Determine Isotopic Enrichment: Using the calculated species abundance, the overall isotopic enrichment can be back-calculated.
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| d₀ (C₂H₈N) | 60.0808 | 0.01 | <0.01 |
| d₁ (C₂H₇DN) | 61.0871 | 0.08 | 0.06 |
| d₂ (C₂H₆D₂N) | 62.0934 | 1.55 | 1.49 |
| d₃ (C₂H₅D₃N) | 63.0997 | 100 | 98.45 |
| Table 2: Example of HRMS data analysis for a hypothetical batch of Dimethyl-1,1,1-d3-amine HCl, demonstrating the high abundance of the target d₃ species. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally precise method for determining isotopic enrichment by quantifying the amount of residual non-deuterated material.[11][20]
-
¹H-NMR (Proton NMR): This technique is highly sensitive to protons (¹H). In a highly deuterated sample, the signals from the few remaining residual protons can be integrated and compared against a known internal standard of known concentration. This provides a direct and highly accurate measurement of the isotopic enrichment.[11]
-
²H-NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing a clean spectrum that confirms the location of the deuterium labels without interference from proton signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the Dimethyl-1,1,1-d3-amine hydrochloride sample.
-
Accurately weigh a specific amount of a certified quantitative internal standard (e.g., maleic acid) that has a known purity and a resonance in a clear region of the spectrum.
-
Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., D₂O).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly shimmed for optimal resolution.
-
Set acquisition parameters for quantitative analysis: a long relaxation delay (D1, typically 5-7 times the longest T₁) and a calibrated 90° pulse.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum.
-
-
Identify Peaks: Identify the signal corresponding to the residual C-H protons on the deuterated methyl group and the signal from the quantitative internal standard.
-
Integrate Peaks: Carefully integrate the area of the residual proton signal (A_sample) and the area of the internal standard's signal (A_std).
-
Calculate Isotopic Purity: The amount of residual proton-containing species can be calculated using the standard qNMR equation. The isotopic enrichment is then determined by subtracting this value from 100%.
For example, the percentage of residual C-H is calculated, and from this, the deuterium enrichment is derived. A result of 0.5% residual C-H corresponds to a 99.5% deuterium enrichment.
| Parameter | Value |
| Residual ¹H Signal Integral | 0.05 |
| Internal Standard Integral | 10.0 |
| Calculated Residual ¹H Content | 0.45% |
| Calculated Isotopic Enrichment | 99.55% |
| Table 3: Example of quantitative ¹H-NMR data for determining isotopic enrichment. |
An Integrated, Self-Validating Analytical Approach
Relying on a single analytical technique can introduce uncertainty. A robust quality control system leverages the complementary strengths of multiple methods.[6] HRMS provides an excellent profile of the species distribution (d₀ to d₃), while quantitative NMR offers a highly accurate measure of the total isotopic enrichment at the labeled site.[6][11] When the results from both methods are in agreement, it provides a high degree of confidence in the reported isotopic purity of the material.
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Stability of Deuterated Dimethylamine Salts Under Ambient Conditions
An In-Depth Technical Guide
Part 1: Executive Summary
Deuterated dimethylamine hydrochloride (Dimethylamine-
While the carbon-deuterium (
Core Stability Verdict:
-
Isotopic Stability (
): High. No exchange under ambient conditions. -
Chemical Stability: High. Stable against oxidation and thermal decomposition up to
C. -
Physical Stability: Low to Moderate. Prone to rapid moisture absorption.
Part 2: Chemical Properties & Mechanisms of Instability
To handle this reagent effectively, one must distinguish between the two types of deuterium positions: the non-exchangeable methyl deuteriums and the exchangeable ammonium deuteriums (if present).
Structural Variants & Exchange Risks
| Component | Structure | Stability Risk | Mechanism |
| Methyl Groups | Stable | The | |
| Ammonium Proton | Labile | Rapid equilibrium with atmospheric moisture ( | |
| Counterion | Stable | Chemically inert, but drives hygroscopicity. |
The Hygroscopicity Cascade
The primary threat to Dimethylamine-
Mechanism of Failure:
-
Adsorption: Surface adsorption of
molecules from air (RH > 40%). -
Hydration: Formation of hydrates (non-stoichiometric).
-
Deliquescence: The solid dissolves in absorbed water, forming a concentrated solution.
-
Operational Failure: Weighing errors occur; exact molarity becomes impossible to determine without re-drying.
Visualization: Stability Pathways
The following diagram illustrates the stability logic and failure points for Dimethylamine-
Figure 1: Stability pathways of Dimethylamine-d6 HCl upon exposure to ambient conditions.[1] Note the high stability of the isotopic label contrasted with physical instability.
Part 3: Experimental Characterization Protocols
To validate the quality of your reagent before use in critical syntheses (e.g., API deuteration), use the following characterization workflow.
Proton NMR ( -NMR) for Isotopic Purity
-
Objective: Confirm
D-enrichment and check for water content. -
Solvent:
(to exchange N-H protons and simplify spectrum) or DMSO- . -
Expected Signals:
-
Dimethylamine-
: Silent in the alkyl region ( ppm) if 100% deuterated. Residual peaks indicate incomplete deuteration. -
Internal Standard: Use Maleic Acid or TSP to quantify residual protons.
-
-
Acceptance Criteria: Residual methyl proton integral
relative to molar standard.
Karl Fischer Titration (Coulometric)
-
Objective: Quantify absorbed water content.
-
Relevance: Crucial for correcting molecular weight calculations.
-
Protocol:
-
Dissolve 50 mg of salt in anhydrous methanol.
-
Inject into KF cell.
-
Limit:
w/w water for "dry" grade.
-
Thermogravimetric Analysis (TGA)
-
Objective: Distinguish between surface moisture and crystal hydrates.
-
Profile:
-
Ambient to
C: Weight loss indicates surface water (hygroscopicity). - C: Decomposition/Sublimation of the salt.[2]
-
Part 4: Storage & Handling Protocols
This protocol ensures the "Self-Validating" integrity of the reagent.
Storage Hierarchy
| Tier | Condition | Duration | Rationale |
| Gold | Glovebox ( | Indefinite | Eliminates moisture; prevents caking.[3] |
| Silver | Desiccator (Silica/CaSO4), Sealed | 1-2 Years | Mitigates humidity; standard lab practice. |
| Bronze | Original Bottle, Taped, Fridge ( | < 6 Months | Cold reduces chemical reactivity but increases condensation risk upon opening. |
Handling Workflow (Decision Tree)
Use this workflow to prevent data corruption due to reagent instability.
Figure 2: Decision tree for handling hygroscopic deuterated salts to prevent stoichiometry errors.
Re-Drying Protocol
If the salt has clumped (indicating moisture uptake):
-
Place the open vial in a vacuum oven at
C. -
Apply vacuum (
mbar) for 4–6 hours. -
Backfill with Argon or Nitrogen.
-
Cap immediately.
Part 5: Comparative Data
The following table contrasts the deuterated salt with its non-deuterated counterpart and the free base.
| Property | Dimethylamine HCl (Standard) | Dimethylamine- | Dimethylamine- |
| CAS | 506-59-2 | 53170-19-7 | 14802-36-9 |
| Physical State | White Crystal | White Crystal | Gas / Liquid (bp |
| Hygroscopicity | High | High | N/A (Volatile) |
| Melting Point | |||
| Isotopic Stability | N/A | Excellent (Ambient) | Excellent |
| Handling Risk | Irritant | Irritant + Cost | Flammable + Volatile |
Part 6: References
-
Cambridge Isotope Laboratories. Dimethyl-d6-amine[4]·HCl (D, 98%) Technical Data Sheet. Retrieved from
-
MedChemExpress. Dimethylamine-d6 hydrochloride Safety Data Sheet (SDS). Retrieved from
-
Sigma-Aldrich. Dimethylamine hydrochloride Product Specification & Stability Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12130373 (Dimethylamine-d6 hydrochloride). Retrieved from
-
Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Contextual grounding for C-D bond stability mechanisms).
Sources
Methodological & Application
Application Notes and Protocols for Metabolic Pathway Tracing with Dimethyl-1,1,1-d3-amine Hydrochloride
Authored by a Senior Application Scientist
Introduction: Illuminating Choline Metabolism with Stable Isotope Tracing
Choline is an essential nutrient that plays a pivotal role in a multitude of physiological processes, including the synthesis of phospholipids for cell membrane integrity, neurotransmission as the precursor to acetylcholine, and one-carbon metabolism through its oxidation to betaine.[1][2] Dysregulation of choline metabolism has been implicated in various pathologies, such as non-alcoholic fatty liver disease (NAFLD) and different types of cancer.[3][4] Consequently, the ability to trace and quantify the flux through choline metabolic pathways is of paramount importance for both basic research and drug development.
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite fluxes.[5][6] By introducing a substrate enriched with a stable isotope, such as deuterium (²H), researchers can track the incorporation of this label into downstream metabolites, providing a dynamic view of metabolic activity.[7] Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated building block that can be utilized to synthesize a tracer for monitoring choline metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dimethyl-1,1,1-d3-amine hydrochloride for metabolic pathway tracing, from the synthesis of a deuterated choline precursor to the analysis of labeled metabolites by mass spectrometry.
Scientific Principle: Tracing the Path of Deuterated Choline
The core of this methodology lies in the introduction of a stable isotope-labeled precursor into the choline metabolic network. Dimethyl-1,1,1-d3-amine hydrochloride serves as a source of a deuterated dimethylamino group, which can be incorporated into a choline analog. Once this deuterated choline is introduced to cells or an organism, it enters the same metabolic pathways as its unlabeled counterpart. By using mass spectrometry, we can distinguish between the naturally occurring (unlabeled) metabolites and their deuterated (labeled) isotopologues based on their mass difference. This allows for the precise measurement of the rate of synthesis and turnover of key metabolites in the choline pathway.
Experimental Workflow Overview
The overall experimental workflow for tracing choline metabolism using Dimethyl-1,1,1-d3-amine hydrochloride is a multi-step process that requires careful planning and execution. The key stages include the synthesis of the deuterated tracer, cell culture and labeling, metabolite extraction, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).
Figure 1: A high-level overview of the experimental workflow for metabolic pathway tracing.
Protocol 1: Synthesis of a Deuterated Choline Precursor
To trace choline metabolism, a deuterated analog of choline must first be synthesized using Dimethyl-1,1,1-d3-amine hydrochloride. The following is a generalized protocol for the synthesis of a d3-labeled choline precursor.
Materials:
-
Dimethyl-1,1,1-d3-amine hydrochloride
-
2-(Bromomethyl)oxirane
-
Triethylamine
-
Anhydrous ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve Dimethyl-1,1,1-d3-amine hydrochloride in anhydrous ethanol.
-
Add triethylamine to the solution to deprotonate the amine.
-
Cool the mixture in an ice bath and slowly add 2-(bromomethyl)oxirane dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the deuterated choline precursor.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.
Choline Metabolic Pathway
The synthesized d3-choline enters the cell and is rapidly phosphorylated by choline kinase to form d3-phosphocholine. This is a key entry point into the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of cell membranes. Alternatively, choline can be oxidized to betaine, which serves as a methyl donor in the methionine cycle.
Figure 2: Simplified diagram of the choline metabolic pathway showing the incorporation of d3-label.
Protocol 2: Cell Culture and Stable Isotope Labeling
This protocol outlines the steps for labeling cultured cells with the synthesized d3-choline precursor.
Materials:
-
Mammalian cell line of interest (e.g., HepG2 for liver metabolism studies)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
d3-choline precursor
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture the cells in complete medium until they reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the base medium with the d3-choline precursor at a final concentration of 10-100 µM (the optimal concentration should be determined empirically).
-
Aspirate the old medium from the cells and wash them once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the d3-choline. A time-course experiment is recommended to determine the kinetics of label incorporation.
Protocol 3: Metabolite Extraction
Accurate and reproducible metabolite extraction is crucial for obtaining high-quality data.[8] The following protocol is for the extraction of polar metabolites from adherent cells.
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Dry ice or liquid nitrogen
Procedure:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately place the culture plate on dry ice to quench metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
Protocol 4: LC-MS Analysis
The analysis of the deuterated metabolites is performed using liquid chromatography coupled to high-resolution mass spectrometry.
Instrumentation and Parameters:
-
Liquid Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar choline metabolites.
-
Mobile Phases: A gradient of acetonitrile and ammonium acetate or formate in water is typically used.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for the detection of choline and its derivatives.
Data Acquisition:
-
Acquire data in full scan mode to detect all ions within a specified m/z range.
-
The expected m/z values for the unlabeled and d3-labeled metabolites should be calculated and used to create an inclusion list for targeted MS/MS fragmentation to confirm the identity of the metabolites.
Data Analysis and Interpretation
The raw LC-MS data should be processed using a suitable software package to perform peak picking, alignment, and integration. The isotopic enrichment of each metabolite can be calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.
Table 1: Expected Mass Shifts and Hypothetical Isotopic Enrichment
| Metabolite | Chemical Formula | Unlabeled Monoisotopic Mass (M+H)⁺ | d3-Labeled Monoisotopic Mass (M+H)⁺ | Mass Shift (Da) | Hypothetical Isotopic Enrichment at 24h (%) |
| Choline | C₅H₁₄NO⁺ | 104.1070 | 107.1258 | +3.0188 | 85 |
| Phosphocholine | C₅H₁₅NO₄P⁺ | 184.0733 | 187.0921 | +3.0188 | 70 |
| Betaine | C₅H₁₂NO₂⁺ | 118.0863 | 121.1051 | +3.0188 | 45 |
Conclusion and Future Directions
The use of Dimethyl-1,1,1-d3-amine hydrochloride for metabolic pathway tracing provides a robust and sensitive method for investigating the dynamics of choline metabolism. The protocols outlined in this application note offer a comprehensive framework for researchers to design and execute their own stable isotope tracing experiments. This approach can be applied to study the effects of genetic modifications, drug treatments, or disease states on choline metabolism, thereby providing valuable insights into cellular physiology and pathology. Future studies could involve the use of this tracer in in vivo models to understand the systemic metabolism of choline and its role in inter-organ communication.
References
- BenchChem. (2025). Application Notes and Protocols for Stable Isotope Labeling in Metabolomics.
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 54, 11-18. Retrieved from [Link]
-
EMBL. Protocols used for LC-MS analysis – Metabolomics Core Facility. Retrieved from [Link]
-
Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 708, 75-80. Retrieved from [Link]
-
Jiang, X., & West, A. A. (2020). Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers. IMR Press. Retrieved from [Link]
-
Wang, Y., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 209. Retrieved from [Link]
-
Wang, Y., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Retrieved from [Link]
-
da Costa, K. A., Niculescu, M. D., Craciunescu, C. N., Fischer, L. M., & Zeisel, S. H. (2006). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men who consume deuterated choline. The American Journal of Clinical Nutrition, 83(5), 1139-1146. Retrieved from [Link]
-
Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Journal of Chromatography B, 879(11-12), 1231-1246. Retrieved from [Link]
-
van der Kemp, W. J. M., De Feyter, H. M., & Klomp, D. W. J. (2023). Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). Frontiers in Oncology, 13, 1149423. Retrieved from [Link]
-
Parida, P. K., Mas-Masumoto, C., & Muir, E. R. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101345. Retrieved from [Link]
-
Steinhauser, M. L., Lechene, C. P., & Chen, C. T. (2013). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Methods in Enzymology, 524, 259-277. Retrieved from [Link]
-
Yang, J., Zhao, L., & Li, X. (2021). Choline and liver health: importance in lipid metabolism and disease prevention. Journal of Hepatology. Retrieved from [Link]
-
University of Oxford. Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Li, Z., & Vance, D. E. (2008). Thematic review series: glycerolipids. Phosphatidylcholine and choline homeostasis. Journal of Lipid Research, 49(6), 1187-1194. Retrieved from [Link]
-
De Feyter, H. M., van der Kemp, W. J. M., & Klomp, D. W. J. (2021). Delayed mapping of 2H-labeled choline using Deuterium Metabolic Imaging (DMI) reveals active choline metabolism in rat glioblastoma. Proceedings of the International Society for Magnetic Resonance in Medicine, 29, 0734. Retrieved from [Link]
-
Mackay, C. L., & Smith, G. C. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In: Methods in Molecular Biology, vol 1869. Humana, New York, NY. Retrieved from [Link]
-
Agilent. Metabolomics Sample Preparation, Columns & Supplies. Retrieved from [Link]
-
Michel, V., Yuan, Z., Ramsubir, S., & Bakovic, M. (2006). Choline transport for phospholipid synthesis. Experimental Biology and Medicine, 231(5), 490-504. Retrieved from [Link]
-
Zeisel, S. H., & da Costa, K. A. (2009). Choline: an essential nutrient for public health. Nutrition Reviews, 67(11), 615-623. Retrieved from [Link]
-
Schwaiger, M., & Ziegler, S. I. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 38. Retrieved from [Link]
-
De Feyter, H. M., Behar, K. L., & Rao, J. U. (2018). Deuterium metabolic imaging (DMI) for the study of metabolism in vivo. Journal of Cerebral Blood Flow & Metabolism, 38(1), 5-21. Retrieved from [Link]
-
van der Kemp, W. J. M., De Feyter, H. M., & Klomp, D. W. J. (2023). Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). PMC. Retrieved from [Link]
-
Metabolic Solutions. (2025). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved from [Link]
-
Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of Visualized Experiments, (127), e55011. Retrieved from [Link]
-
Giske, C. G., & Aalen, O. O. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 143-150. Retrieved from [Link]
-
ResolveMass. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Retrieved from [Link]
-
Saito, T., & Ohtani, S. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. Retrieved from [Link]
-
Li, B., Yin, Y., & Liu, H. (2021). Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets. Acta Pharmaceutica Sinica B, 11(10), 3201-3211. Retrieved from [Link]
-
Rettie, A. E., & Hanzlik, R. P. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 35(10), 1866-1874. Retrieved from [Link]
-
Singh, A. (1990). An efficient synthesis of phosphatidylcholines. Journal of Lipid Research, 31(8), 1522-1525. Retrieved from [Link]
-
Patti, G. J., & Yanes, O. (2012). Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation. Neuron, 76(1), 94-108. Retrieved from [Link]
-
Research Scientific. DIMETHYL-1,1,1-D3-AMINE HYDROCHLORIDE, 9 8 ATOM % D. Retrieved from [Link]
-
Kanda, P., & Wells, M. A. (1980). Synthesis of sn-glycero-1-phosphocholine. Journal of Lipid Research, 21(2), 257-258. Retrieved from [Link]
- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.
-
Lane, A. N., & Fan, T. W. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In: Methods in Molecular Biology, vol 708. Humana Press, New York, NY. Retrieved from [Link]
-
Mitchell Lab. (n.d.). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Retrieved from [Link]
-
ChemBK. (2024). METHYLAMINE-D3 HYDROCHLORIDE. Retrieved from [Link]
-
Zeisel, S. H., & Wishnok, J. S. (1988). Metabolism and excretion of methylamines in rats. Cancer Research, 48(24 Pt 1), 7046-7050. Retrieved from [Link]
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Application Notes and Protocols: A Guide to the Synthesis of Deuterated Peptides Using Dimethyl-1,1,1-d3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Isotopic Labeling in Peptide Science
In the landscape of modern biomedical research and pharmaceutical development, peptides stand out for their therapeutic potential and biological specificity. A critical tool in unlocking their full potential is isotopic labeling. The substitution of atoms with their heavier, stable isotopes, such as replacing hydrogen with deuterium (²H or D), provides a powerful yet subtle modification.[1][2] These deuterated peptides are chemically and physically almost identical to their natural counterparts but are distinguishable by mass, making them invaluable for a range of applications.[1]
The primary utility of deuterated peptides lies in their application as internal standards for mass spectrometry (MS)-based quantitative proteomics.[1][3][4][5] The known concentration of a "heavy" labeled peptide allows for the precise and accurate quantification of its "light" endogenous equivalent in complex biological samples.[4][5] This methodology, often referred to as the Absolute Quantification (AQUA) method, is crucial for biomarker discovery and validation.[4] Furthermore, deuterium labeling can be leveraged in pharmacokinetic studies to trace the metabolic fate of peptide drugs, offering insights into their stability and breakdown pathways.[1][2][6] The kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic degradation, is a key principle exploited in designing more stable and effective peptide therapeutics.[6][7] Deuterated compounds are also instrumental in Nuclear Magnetic Resonance (NMR) studies for elucidating the three-dimensional structure of peptides in solution.[1][4]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific deuterated reagent, Dimethyl-1,1,1-d3-amine HCl, into synthetic peptides. The focus will be on leveraging its properties to create C-terminally labeled peptide dimethylamides, a modification that can enhance stability and serve as a quantitative handle.
Understanding the Reagent: Dimethyl-1,1,1-d3-amine HCl
Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated analog of dimethylamine hydrochloride. The three deuterium atoms on one of the methyl groups provide a +3 Da mass shift, which is readily detectable by mass spectrometry. As a secondary amine, its incorporation into a peptide chain requires specific chemical strategies that differ from standard amide bond formation with primary amines.
| Property | Value | Source |
| Molecular Formula | C₂H₅D₃N·HCl | N/A |
| Molecular Weight | 84.58 g/mol (for the specific isotopic composition) | N/A |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Highly soluble in water and polar organic solvents like DMF | [8] |
| Chemical Nature | Secondary amine hydrochloride, stable under dry conditions | [8] |
Core Methodology: Solid-Phase Synthesis of C-Terminally Deuterated Peptide Dimethylamides
The most efficient method for creating peptides is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[9] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[10]
The incorporation of Dimethyl-1,1,1-d3-amine HCl to form a C-terminal dimethylamide can be achieved by coupling it to the C-terminal carboxylic acid of the peptide while it is still attached to the resin. This is performed after the full-length peptide has been synthesized.
Causality Behind Experimental Choices
-
Resin Selection: A resin that allows for cleavage to yield a C-terminal carboxylic acid is required. The 2-chlorotrityl chloride resin is an excellent choice as it allows for the cleavage of the peptide under mild acidic conditions, leaving the side-chain protecting groups intact. This enables subsequent solution-phase coupling of the deuterated amine. Alternatively, for a fully solid-phase approach, a Rink Amide resin can be used, with the deuterated amine being coupled to the fully assembled peptide on the resin before final cleavage.
-
Coupling Reagents: The formation of an amide bond between a carboxylic acid and a secondary amine can be challenging due to the steric hindrance of the amine. Therefore, potent coupling reagents are necessary. A combination of a uronium/aminium salt like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is highly effective.[12] These reagents convert the carboxylic acid into a highly reactive active ester, facilitating the nucleophilic attack by the secondary amine.[13][14]
-
Reaction Conditions: The coupling reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which effectively swells the resin and dissolves the reagents.[10] The presence of DIPEA is crucial to neutralize the hydrochloride salt of the deuterated amine and to facilitate the coupling reaction.[12]
Experimental Workflow Diagram
Caption: Workflow for SPPS and C-terminal deuterated dimethylamide formation.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) with a C-terminal deuterated dimethylamide modification on a 0.1 mmol scale using a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)
-
Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH)
-
Dimethyl-1,1,1-d3-amine HCl
-
Coupling Reagent: HATU
-
Base: DIPEA
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation Solvent: Cold diethyl ether
-
Purification Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA
Step-by-Step Procedure:
-
Resin Preparation:
-
Weigh out approximately 200 mg of Rink Amide resin (for 0.1 mmol scale) into a fritted syringe reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[15]
-
-
Fmoc-Deprotection:
-
Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Amino Acid Coupling (Example for the first amino acid, Fmoc-L-Leu-OH):
-
In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 3 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the vial and vortex for 1 minute to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL).
-
(Optional but recommended: Perform a Kaiser test to ensure complete coupling).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH).
-
-
Final Fmoc-Deprotection:
-
After coupling the final amino acid (Fmoc-L-Tyr(tBu)-OH), perform the Fmoc-deprotection as described in step 2 to expose the N-terminal amine. At this stage, the full-length peptide is attached to the resin with its N-terminus deprotected.
-
-
Coupling of Dimethyl-1,1,1-d3-amine HCl:
-
In a separate vial, dissolve Dimethyl-1,1,1-d3-amine HCl (10 equivalents, 1.0 mmol) and HATU (9.9 equivalents, 0.99 mmol) in 4 mL of DMF.
-
Add DIPEA (20 equivalents, 2.0 mmol) to the vial. The excess base is necessary to neutralize the amine hydrochloride and drive the reaction.
-
Add this solution to the resin-bound peptide.
-
Agitate at room temperature for 12-24 hours. The extended reaction time is to ensure complete coupling with the secondary amine.
-
Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum for at least 2 hours.
-
-
Cleavage and Deprotection:
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dry resin.
-
Agitate at room temperature for 3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to 40 mL of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Allow the crude peptide to air dry in a fume hood to remove residual ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the correct mass (including the +3 Da shift from the deuterated dimethylamide group) and purity.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Further characterization by NMR can be performed to confirm the structure.[4]
-
Characterization of the Final Product
Successful synthesis of the deuterated peptide should be confirmed by a combination of analytical techniques.
| Technique | Expected Outcome | Purpose |
| LC-MS | A major peak in the chromatogram with a mass corresponding to the calculated mass of the peptide plus the C-terminal C₂H₅D₃N group. The isotopic distribution will show a +3 Da shift compared to the non-deuterated analog. | Confirms successful synthesis, correct mass, and purity. |
| RP-HPLC | A single, sharp peak for the purified product. | Assesses the purity of the final peptide. |
| ¹H NMR | The spectrum will show characteristic peptide signals. The signal corresponding to the N-methyl protons will be reduced in intensity due to the presence of the -CD₃ group. | Provides structural confirmation. |
| ²H NMR | A signal in the methyl region will confirm the presence and location of the deuterium atoms. | Directly confirms the incorporation of deuterium. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of the deuterated amine | Insufficient activation, steric hindrance, or short reaction time. | Use a more potent coupling reagent like HATU. Increase the equivalents of the amine, coupling reagent, and base. Extend the reaction time to 24 hours. |
| Low yield of crude peptide | Incomplete cleavage from the resin. | Ensure the resin is dry before adding the cleavage cocktail. Extend the cleavage time to 4 hours. |
| Presence of multiple peaks in HPLC | Incomplete couplings during SPPS, side reactions during cleavage. | Optimize coupling times and use a capping step (e.g., with acetic anhydride) after each amino acid coupling to terminate unreacted chains. Ensure efficient scavengers (like TIS) are used in the cleavage cocktail. |
| No mass shift observed in MS | Failure to couple the deuterated amine. | Re-evaluate the coupling protocol (Step 6). Ensure the quality and reactivity of all reagents. |
Conclusion
The incorporation of Dimethyl-1,1,1-d3-amine HCl into peptides via solid-phase synthesis is a robust method for producing C-terminally labeled peptides. These deuterated molecules are powerful tools for quantitative proteomics, metabolic studies, and structural biology. By understanding the principles of SPPS and selecting the appropriate reagents and reaction conditions, researchers can efficiently generate high-quality, isotopically labeled peptides to advance their scientific investigations and drug development programs.
References
- V. C. F. de Visser, "Methods and protocols of modern solid phase peptide synthesis," Mol Biotechnol, vol. 33, no. 3, pp. 239-54, Jul. 2006.
- JPT Peptide Technologies, "Isotope Labeled Peptides: Precision Tools for Research," JPT, [Online]. Available: .
- J. T. Kodadek, "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination," ACS Comb. Sci., vol. 17, no. 3, pp. 144-150, Feb. 2015.
- J. T. Kodadek, "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination," ACS Comb. Sci., [Online]. Available: .
- J. T.
- AquigenBio, "Accelerating Drug Discovery with Deuterated Labelled Compounds," AquigenBio, [Online]. Available: .
- BenchChem, "Application of Deuterated Compounds in Drug Metabolism Studies: Application Notes and Protocols," BenchChem, [Online]. Available: .
- I. S. Nowick, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," [Online]. Available: .
- A. Gan, "Deuterium in drug discovery: progress, opportunities and challenges," Nat Rev Drug Discov, vol. 22, no. 6, pp. 433-452, Jun. 2023. .
- Bachem, "Solid Phase Peptide Synthesis (SPPS) explained," Bachem, [Online]. Available: .
- V. C. F. de Visser, "Methods and protocols of modern solid phase Peptide synthesis," PubMed, [Online]. Available: .
- J. T.
- M. J. Collins, "A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone," NIH, [Online]. Available: .
- Pharmaffiliates, "The Role of Deuterated Compounds in Pharmaceutical R&D and Testing," Pharmaffili
- L. Coin, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences," Nat Protoc, vol. 2, no. 12, pp. 3247-56, Dec. 2007. .
- S. K.
- Creative Peptides, "Stable Isotope Labeled Peptides," Cre
- D. M. Tagore, "Late‐Stage Amination of Peptides on the Solid Phase," Chem. Eur. J., vol. 31, no. e202501229, 2025. .
- CD Bioparticles, "Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups," CD Bioparticles, [Online]. Available: .
- CPC Scientific, "Isotope Labeled Peptides," CPC Scientific, [Online]. Available: .
- E. W. Meijer, "Solid-phase synthesis of C-terminally modified peptides," TUE Research Portal, [Online]. Available: .
- C. Lenz, "What are the advantages of using isotopically labeled peptides during isotope dilution mass spectrometry (IDMS)?
- The Organic Chemistry Tutor, "HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry," YouTube, Jan. 2021. .
- Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives," Bachem, [Online]. Available: .
- Silantes, "Stable Isotope-Labeled Peptides via Solid Phase Synthesis," Silantes, [Online]. Available: .
- Wikipedia, "Peptide synthesis," Wikipedia, [Online]. Available: .
- Sigma-Aldrich, "Overcoming Aggregation in Solid-phase Peptide Synthesis," Sigma-Aldrich, [Online]. Available: .
- Luxembourg Bio Technologies, "Developments in peptide and amide synthesis," Luxembourg Bio Technologies, [Online]. Available: .
- A. PubChem, "Dimethylamine, hydrochloride," PubChem, [Online]. Available: .
Sources
- 1. jpt.com [jpt.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinaamines.com [chinaamines.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. bachem.com [bachem.com]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.uci.edu [chem.uci.edu]
Synthesis of Deuterium-Labeled Quaternary Ammonium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Deuterium Labeling in Quaternary Ammonium Salt Chemistry
Quaternary ammonium salts (QAS) are a cornerstone in medicinal chemistry, materials science, and various biological studies, valued for their cationic nature and diverse functionalities.[1] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the molecular framework of QAS offers profound advantages, particularly in the realm of drug discovery and development.[2][3] The increased mass of deuterium compared to protium (standard hydrogen) leads to a stronger carbon-deuterium (C-D) bond. This seemingly subtle alteration can have significant consequences on a molecule's metabolic fate, a phenomenon known as the Kinetic Isotope Effect (KIE).[3]
By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, researchers can slow down enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[3] This can lead to an increased drug half-life, improved bioavailability, and a reduction in the formation of potentially toxic metabolites.[3][4] Furthermore, deuterium-labeled QAS serve as invaluable tools in mechanistic studies, as internal standards for mass spectrometry-based quantification, and as probes in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.[2][5]
This guide provides an in-depth exploration of the synthesis of deuterium-labeled quaternary ammonium salts, offering both foundational knowledge and detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high levels of deuterium incorporation with precision and reliability.
Core Synthetic Strategies for Deuterium Incorporation
The synthesis of deuterated QAS can be broadly approached through two primary strategies:
-
"Bottom-up" Synthesis: This involves constructing the QAS molecule from smaller, pre-deuterated building blocks. This method offers precise control over the location and number of deuterium atoms.
-
Late-Stage Deuteration: This strategy involves introducing deuterium into a pre-existing QAS or a late-stage synthetic intermediate. This is often more efficient and is particularly valuable for complex molecules.[6]
The choice of strategy depends on the target molecule's complexity, the desired labeling pattern, and the availability of deuterated starting materials.
Protocol 1: Synthesis of a Deuterium-Labeled Choline Analogue via "Bottom-up" Approach
This protocol details the synthesis of a trimethyl-d9-choline derivative, a common motif in deuterated pharmaceuticals and metabolic tracers.[7][8][9] The key principle here is the quaternization of a deuterated amine with an appropriate alkyl halide.
Workflow Diagram: Synthesis of Trimethyl-d9-Ethanolammonium Iodide
Caption: Workflow for the synthesis of a deuterated choline analogue.
Detailed Step-by-Step Methodology:
Part A: Synthesis of Trimethylamine-d9
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine ammonium chloride-d4 (1.0 eq), paraformaldehyde (3.5 eq), and formic acid-d2 (5.0 eq).
-
Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the reductive amination of ammonia to form trimethylamine. Using deuterated reagents ensures the incorporation of deuterium atoms onto the methyl groups.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C for 8-12 hours. The reaction progress can be monitored by the cessation of gas evolution (CO2).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide to basify the mixture (pH > 12). This will liberate trimethylamine-d9 as a gas.
-
Causality: Basification deprotonates the trimethylamine-d9 hydrochloride salt, releasing the free amine.
-
-
Trapping the Product: Bubble the evolved trimethylamine-d9 gas through a suitable solvent (e.g., ethanol or THF) to create a solution of known concentration, or trap it in a cooled flask for direct use in the next step.
Part B: Quaternization to form Trimethyl-d9-ethanolammonium Iodide
-
Reaction Setup: In a sealed pressure tube, dissolve 2-iodoethanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Trimethylamine-d9: Add the solution of trimethylamine-d9 (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. The product, being a salt, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Late-Stage Deuteration of a Quaternary Ammonium Salt via Hydrogen Isotope Exchange (HIE)
This protocol outlines a general method for introducing deuterium into a QAS containing N-heterocyclic moieties using an iridium catalyst. This approach is particularly useful for labeling complex drug molecules at a late stage in their synthesis.[10][11][12][13]
Workflow Diagram: Iridium-Catalyzed HIE of a Quaternary Ammonium Salt
Caption: General workflow for Iridium-catalyzed Hydrogen Isotope Exchange.
Detailed Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a stock solution of the iridium catalyst, for example, [Ir(COD)(IMes)(PPh3)]PF6, in a deuterated solvent like dichloromethane-d2 (DCM-d2).
-
Reaction Setup: In a Schlenk flask or a pressure-rated vial, dissolve the quaternary ammonium salt substrate (1.0 eq) in the deuterated solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved air, which can deactivate the catalyst.
-
Catalyst Addition: Add the iridium catalyst solution (typically 1-5 mol%) to the substrate solution under an inert atmosphere (e.g., argon).
-
Introduction of Deuterium Gas: Evacuate the flask and backfill with deuterium gas (D2) to the desired pressure (typically 1-10 atm).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for the required duration (typically 1-24 hours). The optimal conditions will depend on the specific substrate.
-
Work-up and Purification: After the reaction is complete, vent the deuterium gas safely. Remove the solvent under reduced pressure. The crude product can be purified using techniques such as preparative HPLC or flash chromatography to separate the deuterated product from any remaining starting material and catalyst residues.
Analytical Characterization of Deuterated Quaternary Ammonium Salts
Rigorous analytical characterization is essential to confirm the successful incorporation of deuterium and to determine the isotopic purity of the final product. A combination of NMR spectroscopy and mass spectrometry is typically employed.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A decrease in the integral of the proton signal at the site of deuteration provides direct evidence of deuterium incorporation.[15]
-
²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling position and allowing for the quantification of deuterium enrichment at specific sites.[16][17]
-
¹³C NMR: The carbon atom attached to a deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and a slight upfield shift compared to the corresponding C-H carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining the overall isotopic distribution and purity of the deuterated compound.[14][18] The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. By analyzing the isotopic cluster, the percentage of molecules with different numbers of deuterium atoms (d0, d1, d2, etc.) can be accurately determined.[14][18]
Data Presentation: Isotopic Purity Analysis
| Analytical Technique | Parameter Measured | Typical Result for a Highly Enriched Sample |
| ¹H NMR | Integral of residual C-H signal | Significantly reduced integral value |
| ²H NMR | Presence and integral of C-D signal | Strong signal at the expected chemical shift |
| HRMS | Molecular ion peak (m/z) | Shifted to a higher mass corresponding to the number of deuterium atoms |
| HRMS | Isotopic distribution | Predominance of the deuterated isotopologue (e.g., >98% d9) |
Conclusion and Future Perspectives
The synthesis of deuterium-labeled quaternary ammonium salts is a critical enabling technology in modern drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to produce these valuable compounds with high isotopic purity. As synthetic methodologies continue to advance, we can expect the development of even more efficient and selective deuteration techniques, further expanding the applications of these powerful molecular tools. The continued exploration of novel catalytic systems and the refinement of existing methods will undoubtedly accelerate the design of safer and more effective medicines.
References
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis. Available at: [Link]
-
Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N-Heterocycles. Organometallics. Available at: [Link]
-
Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis. Available at: [Link]
-
Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. Available at: [Link]
-
Site-Selective Deuteration of N‑Heterocycles via Iridium-Catalyzed. ResearchGate. Available at: [Link]
-
Metabolic fate of the orally consumed deuterium-labeled choline. The American Journal of Clinical Nutrition. Available at: [Link]
-
The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Synthetic procedures for deuterium-labeled acetylcholine perchlorates. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]
-
Deuterium enrichment of plasma PC in response to D9-choline labeling to assess PC synthesis kinetics and molecular specificity of PC synthesis. ResearchGate. Available at: [Link]
-
Deuterated Compounds. Pharmaffiliates. Available at: [Link]
-
The hydrogen-deuterium exchange at α-carbon atom in N,N,N-trialkylglycine residue: ESI-MS studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. Available at: [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
-
Synthesis of perdeuterated alkyl amines/amides with Pt/C as catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Photochemical Methods for Deuterium Labelling of Organic Molecules. ChemPhotoChem. Available at: [Link]
-
Labelling with Deuterium and Tritium. Royal Society of Chemistry. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link]
-
The metabolic fate of deuterium-labeled choline in gestating and lactating Holstein dairy cows. Journal of Dairy Science. Available at: [Link]
-
Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Application of deuterium in research and development of drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of deuterium-labeled TT salt 1 a. ResearchGate. Available at: [Link]
-
Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Some methods for labelling organic compounds by deuterium. INIS-IAEA. Available at: [Link]
-
Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Available at: [Link]
-
Deuteron NMR spectra of ammonium ion isotopomers at low temperatures. Solid State Nuclear Magnetic Resonance. Available at: [Link]
-
Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry. Available at: [Link]
-
NMR Enantiodifferentiation of Quaternary Ammonium Salts of Troger Base. Chirality. Available at: [Link]
-
¹H-NMR spectra of quaternary ammonium monomers. ResearchGate. Available at: [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with Dimethyl-1,1,1-d3-amine hydrochloride
Welcome to the technical support guide for Dimethyl-1,1,1-d3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this deuterated compound. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.
Product Overview & Key Properties
Dimethyl-1,1,1-d3-amine hydrochloride, also known as (CD₃)(CH₃)NH·HCl, is the deuterated hydrochloride salt form of dimethylamine. The strategic replacement of three hydrogen atoms with deuterium on one of the methyl groups makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry.[1] The hydrochloride salt form enhances stability and shelf-life compared to the free base.[2] However, its salt nature dictates its solubility and handling properties.
Below is a summary of its key physicochemical properties. Note that properties are for the non-deuterated analogue, Dimethylamine hydrochloride, but are considered representative.
| Property | Value | Source(s) |
| CAS Number | 506-59-2 (Non-deuterated) | |
| Molecular Formula | C₂H₅D₃N·HCl | N/A |
| Molecular Weight | ~84.57 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 170-173 °C | [4][5] |
| pKa (of Dimethylammonium) | 10.73 | |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [3][6][7] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and use of Dimethyl-1,1,1-d3-amine hydrochloride.
Q1: My Dimethyl-1,1,1-d3-amine HCl won't dissolve in my organic solvent (e.g., Chloroform, Dichloromethane, Diethyl Ether). Why is this happening?
Answer: This is the most frequently encountered issue and stems from a fundamental chemical principle: "like dissolves like."
-
The Cause (Causality): Dimethyl-1,1,1-d3-amine hydrochloride is an ionic salt . It consists of the positively charged dimethyl-d3-ammonium cation and the negatively charged chloride anion. This ionic nature makes it highly polar. Solvents like dichloromethane (DCM), diethyl ether, and hexanes are nonpolar or weakly polar and cannot effectively solvate these ions. Therefore, the compound remains insoluble or has very poor solubility.[4]
-
The Solution: You must use a polar solvent.
-
Polar Protic Solvents: Water and alcohols (like methanol and ethanol) are excellent choices. They are highly polar and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[4][5] Water is generally the best solvent for achieving high concentrations.[4]
-
Polar Aprotic Solvents: While less effective than protic solvents, some polar aprotic solvents like DMSO may offer slight solubility. Always test on a small scale first.
-
A Note on Chloroform: Interestingly, while many nonpolar solvents are unsuitable, dimethylamine hydrochloride shows moderate solubility in chloroform (16.9 g/100 g at 27°C).[4][8] This is an exception and may be due to specific interactions, but it is not a universally reliable solvent for all applications.
-
Q2: I dissolved the compound in water, but it precipitated when I added it to my reaction mixture or biological buffer. What went wrong?
Answer: This is typically caused by a change in solvent polarity or a pH shift.
-
The Cause (Causality):
-
Solvent Miscibility: Your reaction mixture may be predominantly organic. When you add the concentrated aqueous stock solution, the overall polarity of the mixture drops significantly, causing the polar salt to crash out of the solution.
-
pH Effects: The compound is the salt of a weak base and a strong acid, making its aqueous solution slightly acidic (pH 5-6).[3] If your reaction buffer is basic (high pH), it will deprotonate the dimethyl-d3-ammonium ion to form the neutral "free base." This free base is much less polar than the salt and significantly less soluble in water, leading to precipitation.
-
-
The Solution:
-
Match Solvents: If possible, dissolve the compound in a solvent that is miscible with your reaction mixture (e.g., methanol or ethanol if the reaction is in an organic solvent that can tolerate alcohols).
-
Control pH: Ensure the final pH of your solution remains acidic enough to keep the amine protonated and in its soluble salt form. The pKa of the dimethylammonium ion is approximately 10.73. As a rule of thumb, keep the pH at least 2 units below the pKa (i.e., pH < 8.7) to maintain >99% protonation.
-
Convert to Free Base (Intentionally): If your application requires solubility in a nonpolar organic solvent, you must first convert the salt to its neutral free base form. See the protocol in Section 3.
-
Q3: I'm observing inconsistent results in my mass spectrometry analysis. Could solubility be the cause?
Answer: Absolutely. Poor or inconsistent solubility is a primary source of poor reproducibility in quantitative analysis.
-
The Cause (Causality): If the compound is not fully dissolved in your analytical solvent, you are not injecting a homogenous sample into the instrument. Small, undissolved particles can lead to variable concentrations being drawn into the autosampler, causing significant variations in peak area and unreliable quantification. This is especially critical when using it as an internal standard.[1]
-
The Solution (Self-Validating Protocol):
-
Visual Confirmation: Always visually inspect your prepared solutions against a bright light source to ensure there are no suspended particles.
-
Use Appropriate Solvents: For LC-MS, typical reverse-phase solvents like water, methanol, and acetonitrile are excellent choices for dissolving the hydrochloride salt.
-
Sonication/Vortexing: Mild sonication or thorough vortexing can aid in complete dissolution.
-
Filtration: As a final quality control step, filter your stock solutions through a 0.22 µm syringe filter before placing them in autosampler vials. This ensures any micro-particulates are removed.
-
Q4: The compound is hygroscopic. How does this affect solubility and my experiments?
Answer: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact the accuracy of your work.[6][7]
-
The Cause (Causality): When the compound absorbs water, its effective weight changes. If you weigh out 10 mg of the powder, a portion of that mass may be water, not your compound. This leads to the preparation of stock solutions with a lower-than-intended concentration.
-
The Solution:
-
Proper Storage: Always store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).[3][9][10]
-
Handling: When weighing, do so quickly in a low-humidity environment if possible. Do not leave the container open to the atmosphere for extended periods.
-
For Highest Accuracy: For preparing highly accurate standards, it is best practice to dry the compound in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours before weighing, if the compound's stability allows.
-
Experimental Protocols
Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Stock Solution
This protocol ensures complete dissolution for use in aqueous-based assays or as a starting point for further dilutions.
-
Weighing: Accurately weigh 10 mg of Dimethyl-1,1,1-d3-amine hydrochloride into a clean glass vial.
-
Solvent Addition: Add 1.0 mL of deionized water or a suitable buffer (e.g., phosphate-buffered saline, ensuring the final pH is < 8).
-
Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Sonication (Optional): If any solid remains, place the vial in a bath sonicator for 2-5 minutes.
-
Visual Inspection: Hold the vial up to a light source to confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
Protocol 2: Conversion to the Free Base for Enhanced Organic Solvent Solubility
This procedure deprotonates the amine salt, yielding the neutral free base which is soluble in a wide range of organic solvents.[11][12]
-
Dissolution: Dissolve a known quantity of Dimethyl-1,1,1-d3-amine hydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Solvent Addition: Add an immiscible organic solvent in which the free base is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). A volume equal to the aqueous layer is a good starting point.
-
Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise to the separatory funnel.[11] Swirl gently. You may observe gas (CO₂) evolution. Continue adding base until the bubbling ceases and the aqueous layer is basic (test with pH paper, target pH ~8-9).
-
Extraction: Stopper the separatory funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top layer for ether/ethyl acetate) into a clean flask.
-
Re-extraction: Add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction (steps 4-5) two more times to maximize recovery. Combine all organic extracts.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Isolation: Filter off the drying agent. The resulting solution contains the Dimethyl-1,1,1-d3-amine free base. The solvent can be carefully removed via rotary evaporation if the pure, neat amine is desired (note: the free base is volatile).
Visual Workflow & Diagrams
Solubility Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility problems.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- BenchChem. (n.d.). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds.
- Chemical Database. (n.d.). dimethylamine hydrochloride.
- BenchChem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds.
- ChemicalBook. (2020). What is Dimethylamine hydrochloride?.
- China Amines. (n.d.). Dimethylamine Hydrochloride (DMAHCL) – Solid Amine Salt for Pharma & Agro Synthesis.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
- YouTube. (2020). Conversion of Amines to Amine Salts.
- Sigma-Aldrich. (n.d.). Dimethylamine 99 506-59-2.
- Sciencemadness Wiki. (2023). Dimethylamine.
- ResolveMass Laboratories Inc. (2025). Deuterated Polymers: Complete Guide.
- CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
- ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- ECHEMI. (n.d.). What is the best method to convert HCl amine salt to free amine?.
- Alkyl Amines Chemicals Limited. (n.d.). DIMETHYLAMINE HYDROCHLORIDE (DMAHCL).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D.
- ChemBK. (2024). METHYLAMINE-D3 HYDROCHLORIDE.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethylamine Hydrochloride.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. dimethylamine hydrochloride [chemister.ru]
- 5. Dimethylamine 99 506-59-2 [sigmaaldrich.com]
- 6. What is Dimethylamine hydrochloride?_Chemicalbook [chemicalbook.com]
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- 8. Dimethylamine Hydrochloride | 506-59-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
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- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Minimizing deuterium loss during workup of Dimethyl-1,1,1-d3-amine derivatives
Topic: Minimizing Deuterium Loss During Workup of Dimethyl-1,1,1-d3-amine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance to prevent the loss of deuterium labels from the methyl group of dimethyl-1,1,1-d3-amine derivatives during reaction workup. Loss of isotopic purity can compromise the results of pharmacokinetic studies, metabolic tracing, and the use of these molecules as internal standards in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the isotopic purity of my dimethyl-1,1,1-d3-amine derivative after workup. What is the primary cause?
A1: The primary cause of deuterium loss from the C-D3 methyl group is acid- or base-catalyzed hydrogen-deuterium (H-D) exchange.[1] While C-D bonds are generally stable, the protons (and by extension, deuterons) on a carbon adjacent (alpha) to a nitrogen atom are weakly acidic. In the presence of a protic solvent like water and a catalytic amount of acid or base, a deuteron can be temporarily removed to form a transient intermediate, which is then quenched by a proton from the solvent, leading to a net loss of the deuterium label.
Q2: Under what specific conditions is this H-D exchange most likely to occur?
A2: Deuterium loss is most pronounced during aqueous workups under either strongly acidic or strongly basic conditions.
-
Basic Conditions: In the presence of a base (e.g., residual deprotonating agents, or basic washes with NaOH or K2CO3), a deuteron can be abstracted from the alpha-carbon.
-
Acidic Conditions: Under acidic conditions (e.g., acidic washes to remove excess amine reagents), the nitrogen atom is protonated. This protonation increases the electron-withdrawing nature of the amino group, which in turn increases the acidity of the adjacent C-D bonds, making them more susceptible to exchange.[2]
The presence of water or other protic solvents is a critical component, as they provide an abundant source of protons to replace the lost deuterons.
Q3: Are the deuterons on the methyl group of a dimethyl-1,1,1-d3-amine derivative particularly labile?
A3: The C-H (or C-D) bonds alpha to an amine are not considered highly acidic. The pKa of a proton on a carbon alpha to an alkylamine is estimated to be around 35-40, indicating they are very weak acids.[3] However, this does not mean they are completely inert to exchange, especially under forcing workup conditions. The stability of the C-D bond is a kinetic phenomenon; given enough time and the right catalytic conditions (acid/base and a proton source), the exchange will occur.
Q4: How can I accurately determine the percentage of deuterium incorporation in my final product?
A4: Several analytical techniques can be used to quantify deuterium incorporation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. By analyzing the isotopic distribution of the molecular ion, you can calculate the percentage of the d3, d2, d1, and d0 species.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction of the signal corresponding to the dimethylamino protons provides a quantitative measure of deuterium incorporation.
-
²H NMR: Direct observation of the deuterium signal confirms the presence and location of the deuterium label.
-
Troubleshooting Guide: Preserving Your Deuterium Label
This section addresses common issues encountered during the workup of dimethyl-1,1,1-d3-amine derivatives and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of deuterium label (>10%) after aqueous workup. | Use of strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH) washes in the presence of a protic solvent. | Option 1 (Preferred): Switch to a completely anhydrous workup (see Protocol 2). Option 2: If an aqueous wash is unavoidable, use a buffered solution at a pH as close to neutral as possible. A wash with a saturated solution of ammonium chloride (NH4Cl, slightly acidic) or sodium bicarbonate (NaHCO3, mildly basic) is less aggressive than strong acids or bases. Minimize contact time with the aqueous phase. |
| Formation of an emulsion during extraction. | Amines can act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers.[6] | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[6] If the emulsion persists, filtering the mixture through a pad of Celite® can be effective. |
| Difficulty removing water-soluble byproducts without an aqueous wash. | The reaction may produce salts or other polar impurities that are not easily removed by filtration alone. | Option 1: Trituration. After removing the reaction solvent, add a non-polar solvent in which your product is soluble but the impurities are not. Stir the mixture, and then filter to remove the solid impurities. Option 2: Anhydrous column chromatography using a non-protic eluent system (e.g., hexanes/ethyl acetate) and a neutral stationary phase like silica gel. |
| Suspected deuterium loss but no access to HR-MS. | Inability to precisely quantify the isotopic distribution. | Use ¹H NMR and compare the integration of the signal for the dimethylamino group to another proton signal in the molecule that is not expected to exchange. A reduction in the relative integration of the dimethylamino signal indicates deuterium loss. |
Experimental Protocols
Protocol 1: Minimized-Exchange Aqueous Workup
This protocol is for situations where an aqueous wash is necessary to remove significant quantities of water-soluble impurities. The key is to maintain a pH close to neutral and minimize contact time.
-
Quenching: Cool the reaction mixture to 0 °C. If the reaction was conducted with a strong base, quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl). If a strong acid was used, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Add the quenching solution slowly until the reaction is neutralized (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and a saturated solution of sodium chloride (brine) to help with phase separation.[7][8]
-
Washing: Gently invert the funnel a few times. Do not shake vigorously to avoid emulsions. Quickly separate the organic layer.
-
Drying: Dry the organic layer over a generous amount of an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo.
Protocol 2: Anhydrous (Non-Aqueous) Workup
This is the preferred method for maximizing the retention of the deuterium label.[9]
-
Solvent Removal: Concentrate the reaction mixture directly under reduced pressure to remove the bulk of the reaction solvent.
-
Filtration: If the reaction has produced insoluble byproducts (e.g., salts), dilute the residue with a dry, non-polar organic solvent (e.g., dichloromethane or diethyl ether) and filter the mixture through a plug of Celite® or a sintered glass funnel.
-
Purification:
-
For Crystalline Solids: The crude product can be purified by recrystallization from an anhydrous solvent system.
-
For Oils or Non-Crystalline Solids: Purify by column chromatography on silica gel using an anhydrous eluent system.
-
-
Final Product Isolation: Concentrate the purified fractions under reduced pressure to yield the final product.
Visualization of Key Concepts
Mechanism of Base-Catalyzed H-D Exchange
Caption: Base abstracts a deuteron, forming a carbanion which is then protonated by the solvent.
Workup Decision Flowchart
Caption: Decision tree for selecting the optimal workup procedure.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Clavier, H. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews.
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
- Schramm, V. L. (2012). 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects. PMC.
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]
- Evano, G. (2021).
- Perrin, C. L. (2005). Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Effect of hydrogen/deuterium scrambling on fragment deuteration values.... Retrieved from [Link]
-
Spectroscopy Online. (2013). Hydrogen-Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
Not Voodoo. (n.d.). Workup for Removing Amines. Retrieved from [Link]
- Akutsu, K. (2019). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences.
-
PubMed. (2014). Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D2O. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
Reddit. (2024). Amine workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). What is the pKa value of the nitrogen atoms, specifically the amine groups?. Retrieved from [Link]
-
University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
-
University of Oregon. (n.d.). pKa Table.1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.indiana.edu [chem.indiana.edu]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. epj-conferences.org [epj-conferences.org]
pH adjustment protocols for Dimethyl-1,1,1-d3-amine hydrochloride free basing
Welcome to the technical support guide for the pH adjustment protocol to generate free-base Dimethyl-1,1,1-d3-amine from its hydrochloride salt. This document is designed for researchers, chemists, and drug development professionals who require the neutral amine form for subsequent synthetic steps, analytical standards, or formulation development. Here, we provide not just a protocol, but the underlying chemical principles, troubleshooting guidance, and practical insights to ensure a successful and efficient conversion.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of "free-basing" an amine hydrochloride?
"Free-basing" is the process of converting an amine salt into its neutral, or "free base," form.[1][2] Amines are basic compounds that readily react with acids, like hydrochloric acid (HCl), to form salts (e.g., Dimethyl-1,1,1-d3-amine hydrochloride). These salts are typically crystalline, non-volatile solids with high water solubility.[1][3] The free-basing process involves adding a stronger base to the dissolved salt solution. This new base neutralizes the acid component (HCl), "freeing" the original amine, which can then be isolated.
Q2: Why is precise pH adjustment so critical for this procedure?
The conversion from the protonated (salt) form to the neutral (free base) form is governed by an acid-base equilibrium. The key parameter is the pKa of the conjugate acid of the amine, which for dimethylamine is approximately 10.73 .[4] To ensure that the equilibrium overwhelmingly favors the free base form ((CD₃)(CH₃)NH), the pH of the solution must be raised significantly above this pKa value. A general rule of thumb in chemistry is to adjust the pH to be at least 2 units higher than the pKa, ensuring >99% of the amine is in its deprotonated, free base state. Therefore, a target pH of 12-13 is essential for achieving a near-quantitative conversion.
Q3: Does the deuterium labeling on Dimethyl-1,1,1-d3-amine affect the required pH?
For the purposes of this protocol, the effect is negligible. While replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect, its impact on the acidity (pKa) of the ammonium cation is minimal.[][6] Studies on deuterium isotope effects on pKa values show that the shift is typically a fraction of a pH unit and does not alter the fundamental requirement to use a strong base to reach a pH well above the pKa.[7][8] The standard protocol for the non-deuterated analogue is therefore directly applicable.
Q4: What are the most common and appropriate bases to use for this conversion?
Strong inorganic bases are preferred for their high reactivity, low cost, and the predictable nature of their salts.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are the most common choices. They are inexpensive, highly effective, and the resulting sodium chloride (NaCl) or potassium chloride (KCl) byproducts have extremely high solubility in water, which simplifies the subsequent extraction of the organic free base.
-
Sodium Carbonate (Na₂CO₃) / Potassium Carbonate (K₂CO₃): These are weaker bases and may require heating or longer reaction times to drive the equilibrium to completion. They can be useful if a milder base is required to avoid side reactions with other functional groups, but for a simple amine like dimethylamine, NaOH or KOH is more efficient.
Q5: Is the free base, Dimethyl-1,1,1-d3-amine, stable?
The free base is a stable compound. However, like its non-deuterated counterpart, it is a volatile, low-boiling-point substance (boiling point of dimethylamine is ~7 °C). Therefore, it must be handled with care to prevent evaporative losses, preferably in a closed system or at low temperatures.
Visualizing the Chemistry and Workflow
To clarify the process, the following diagrams illustrate the chemical reaction and the overall experimental workflow.
Caption: A high-level overview of the free-basing experimental procedure.
Quantitative Data and Protocol
This protocol is designed for a standard laboratory scale. Always perform a risk assessment before beginning any chemical procedure.
Table 1: Reagent Properties & Quantities
| Reagent | CAS Number | Molar Mass ( g/mol ) | Role | Typical Quantity (for 10g salt) |
| Dimethyl-1,1,1-d3-amine hydrochloride | 120033-84-3 | 84.56 | Starting Material | 10.0 g (118.2 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Basifying Agent | ~5.2 g (130 mmol, 1.1 eq) |
| Deionized Water | 7732-18-5 | 18.02 | Solvent (Aqueous Phase) | 50 mL |
| Diethyl Ether (or Dichloromethane) | 60-29-7 | 74.12 | Extraction Solvent | 3 x 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | ~5 g |
Step-by-Step Experimental Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Sodium hydroxide is highly corrosive.
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g (118.2 mmol) of Dimethyl-1,1,1-d3-amine hydrochloride in 50 mL of deionized water. Stir until the solid is fully dissolved. [3]2. Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial to dissipate the heat generated during the exothermic neutralization reaction.
-
Basification: While vigorously stirring the cooled solution, slowly add a pre-prepared solution of 5.2 g of NaOH in 20 mL of water. Alternatively, add solid NaOH pellets portion-wise, ensuring the temperature does not rise above 15 °C.
-
pH Verification: After the addition is complete, remove the flask from the ice bath and allow it to stir for another 15 minutes at room temperature. Calibrate a pH meter and measure the pH of the aqueous solution. If the pH is below 12, add more NaOH solution dropwise until the target pH of >12 is reached and stable.
-
Extraction: Transfer the basic aqueous solution to a 250 mL separatory funnel. Add 50 mL of diethyl ether (or another suitable immiscible organic solvent) and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer back into the Erlenmeyer flask and pour the upper organic layer into a clean, dry 250 mL flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of diethyl ether. Combine all organic extracts.
-
Drying: Add ~5 g of anhydrous magnesium sulfate to the combined organic extracts. Swirl the flask gently. If the drying agent clumps together, add more until some remains free-flowing, indicating all water has been absorbed. Let it stand for 15-20 minutes.
-
Isolation of Product: Carefully filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear solution contains the free-base amine in the extraction solvent.
-
Solvent Removal (Caution): The free base is volatile. The solvent should be removed carefully using a rotary evaporator with the water bath at a low temperature (<30 °C) or by simple distillation if the apparatus is available. The endpoint is the removal of the bulk solvent, leaving the pure free-base amine.
Troubleshooting Guide
Encountering issues is a normal part of scientific work. This guide provides solutions to common problems encountered during the free-basing procedure.
Caption: A decision tree for troubleshooting low product yield.
Q: During extraction, the layers won't separate and a cloudy intermediate layer (emulsion) has formed. What should I do?
A: Emulsion formation is common when aqueous solutions with high pH are shaken vigorously with organic solvents.
-
Primary Solution: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion and force a cleaner separation.
-
Alternative Methods: Let the separatory funnel stand undisturbed for a longer period (30-60 minutes). Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.
Q: My final product is a cloudy or wet oil. How can this be corrected?
A: This is a clear indication of insufficient drying. Water has azeotropic properties with some organic solvents or can simply co-distill, contaminating your final product.
-
Cause: Not enough anhydrous drying agent was used, or the contact time was too short.
-
Solution: Re-dissolve the oily product in a fresh portion of a dry, low-boiling-point solvent (like diethyl ether), add a fresh portion of anhydrous MgSO₄ or Na₂SO₄, let it stand for 20-30 minutes, re-filter, and carefully remove the solvent again.
Q: I followed the protocol, but my yield is significantly lower than expected.
A: Besides the issues in the troubleshooting diagram, consider these points:
-
Incomplete Extraction: Dimethylamine has some solubility in water even at high pH. Ensure you perform at least three extractions to maximize the recovery from the aqueous phase.
-
Premature pH Measurement: Ensure the pH is measured after the base addition is complete and the solution has returned to room temperature, as pH can be temperature-dependent.
-
Reagent Quality: Ensure your starting material is pure and the base has not degraded (e.g., NaOH absorbing CO₂ from the air to form sodium carbonate).
References
- Properties of substance: dimethylamine hydrochloride.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
- What is Dimethylamine hydrochloride? ChemicalBook.
- Dimethylamine.
- Dimethylamine Hydrochloride (DMAHCL) – Solid Amine Salt for Pharma & Agro Synthesis. Balaji Amines.
- How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
- Dimethylamine. Wikipedia.
- DIMETHYLAMINE HYDROCHLORIDE (DMAHCL). Alkyl Amines Chemicals Limited.
- Dimethylamine hydrochloride.
- Free base. Wikipedia.
- Dimethyl-1,1,1-d3-amine hydrochloride. Sigma-Aldrich.
- Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions.
- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC, NIH.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- What is the best way to convert my amine compound from the salt form into free amine?
- Free base – Knowledge and References. Taylor & Francis.
Sources
- 1. Free base - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dimethylamine hydrochloride [chemister.ru]
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- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectral Analysis of Dimethyl-1,1,1-d3-amine Hydrochloride and its Non-Deuterated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H-NMR spectrum of dimethyl-1,1,1-d3-amine hydrochloride, a partially deuterated amine salt, in objective comparison with its non-deuterated counterpart, dimethylamine hydrochloride. This document is intended to serve as a practical resource, blending theoretical principles with experimental insights to facilitate the accurate interpretation of NMR data for isotopically labeled compounds.
Introduction: The Significance of Isotopic Labeling in NMR Spectroscopy
In the realm of modern analytical chemistry and drug development, isotopic labeling, particularly with deuterium, is a powerful tool. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet profound alteration to a molecule's properties, which can be sensitively detected by Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of protium (¹H) with deuterium can provide valuable information on reaction mechanisms, metabolic pathways, and molecular structure. This guide focuses on the practical application of ¹H-NMR spectroscopy to distinguish and analyze a selectively deuterated compound, dimethyl-1,1,1-d3-amine hydrochloride, in comparison to its readily available non-deuterated form.
Comparative ¹H-NMR Spectral Data
The following table summarizes the key ¹H-NMR spectral data for dimethylamine hydrochloride and the predicted data for dimethyl-1,1,1-d3-amine hydrochloride, both in a common NMR solvent, deuterium oxide (D₂O).
| Compound | Structure | Methyl Protons (CH₃) | N-H Protons |
| Dimethylamine Hydrochloride | (CH₃)₂NH₂⁺Cl⁻ | ~2.74 ppm (singlet, 6H) | Not observed (exchanges with D₂O) |
| Dimethyl-1,1,1-d3-amine Hydrochloride | (CH₃)(CD₃)NH₂⁺Cl⁻ | ~2.74 ppm (singlet, 3H) | Not observed (exchanges with D₂O) |
Analysis of the ¹H-NMR Spectra
Dimethylamine Hydrochloride: The Non-Deuterated Standard
The ¹H-NMR spectrum of dimethylamine hydrochloride in D₂O is characterized by its simplicity. The two methyl groups are chemically and magnetically equivalent, giving rise to a single, sharp resonance.
-
Chemical Shift (δ): The methyl protons appear as a singlet at approximately 2.737 ppm.[1] This downfield shift, compared to the free base dimethylamine (which resonates around 2.13 ppm), is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom in the ammonium salt.[2]
-
Integration: The integral of this peak corresponds to six protons, representing both methyl groups.
-
Multiplicity: The signal is a singlet because there are no adjacent protons to cause spin-spin coupling. The protons on the nitrogen atom undergo rapid exchange with the deuterated solvent, and therefore do not couple with the methyl protons.[2]
-
N-H Protons: The acidic protons on the nitrogen atom are readily exchanged with deuterium from the D₂O solvent. Consequently, they do not produce a discernible peak in the ¹H-NMR spectrum.[2][3]
Dimethyl-1,1,1-d3-amine Hydrochloride: A Predicted Spectrum Based on Isotopic Effects
While a publicly available experimental spectrum for dimethyl-1,1,1-d3-amine hydrochloride (CAS 120033-84-3) is not readily found in the searched literature, its ¹H-NMR spectrum can be confidently predicted based on established principles of NMR spectroscopy and the known effects of deuterium substitution.
-
Expected Chemical Shift (δ): The chemical shift of the remaining CH₃ group is expected to be virtually identical to that of the non-deuterated analogue, appearing at approximately 2.74 ppm. Deuterium substitution on an adjacent carbon atom typically has a negligible effect on the chemical shift of the remaining protons. Any observable difference, known as a secondary isotope effect, is generally very small, often less than 0.02 ppm, and may not be resolved in a standard NMR experiment.
-
Expected Integration: The most significant and readily observable difference will be the integration of the methyl proton signal. In this deuterated analogue, the integral value will correspond to three protons, representing the single remaining CH₃ group.
-
Expected Multiplicity: The signal will remain a singlet. The three protons of the CD₃ group are replaced by deuterium, which has a different gyromagnetic ratio and is not observed in a standard ¹H-NMR experiment. Therefore, there are no adjacent protons to couple with the protons of the CH₃ group.
The Underlying Science: The Deuterium Isotope Effect in ¹H-NMR
The substitution of a proton with a deuteron can lead to small but measurable changes in the NMR spectrum of a molecule, a phenomenon known as the deuterium isotope effect . These effects are categorized as primary or secondary.
-
Primary Isotope Effect: This refers to the difference in chemical shift between a proton and a deuteron at the same position in a molecule. This is not observed in ¹H-NMR.
-
Secondary Isotope Effect: This is the change in the chemical shift of a proton when a proton elsewhere in the molecule is replaced by a deuteron. These effects are generally small and decrease with the number of bonds separating the observed proton and the site of deuteration. For protons on a carbon adjacent to a deuterated carbon, the change in chemical shift is typically very small.
The primary reason for the dramatic difference in the ¹H-NMR spectrum between the two compounds in this guide is not a subtle isotope effect on the chemical shift, but rather the absence of signals from the deuterated positions in the ¹H-NMR experiment.
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum of an Amine Hydrochloride
The following is a detailed, step-by-step methodology for the preparation and acquisition of a ¹H-NMR spectrum of a water-soluble and potentially hygroscopic amine hydrochloride salt.
Materials:
-
Amine hydrochloride sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O, 99.9 atom % D)
-
High-precision NMR tube (5 mm)
-
NMR tube cap
-
Pipette with a filter tip (e.g., a Pasteur pipette with a small cotton or glass wool plug)
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the amine hydrochloride salt. Due to the hygroscopic nature of many amine salts, it is advisable to perform this step quickly or in a controlled environment (e.g., a glove box) to minimize water absorption from the atmosphere.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., D₂O) to the vial containing the sample.
-
Dissolution: Securely cap the vial and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution directly into the NMR tube using a pipette fitted with a filter tip.
-
Sample Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum using standard acquisition parameters. For a simple molecule like dimethylamine hydrochloride, a small number of scans (e.g., 8 or 16) is typically sufficient.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 10 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (for D₂O, the HDO peak is typically around 4.79 ppm, but can vary with temperature).[5]
-
Integrate the peaks to determine the relative number of protons.
-
Visualization of Structural Differences and Spectral Outcomes
The following diagram, generated using DOT language, illustrates the structural difference between the two compounds and the resulting change in the integrated proton count in the ¹H-NMR spectrum.
Caption: Structural and ¹H-NMR spectral comparison.
Conclusion
The ¹H-NMR analysis of dimethyl-1,1,1-d3-amine hydrochloride provides a clear and instructive example of the utility of isotopic labeling in structural elucidation. The primary and most easily quantifiable difference between its spectrum and that of its non-deuterated analogue is the integration of the methyl proton signal, which is halved upon the introduction of a CD₃ group. The chemical shift and multiplicity of the remaining CH₃ group are predicted to remain largely unchanged. This comparative guide underscores the importance of understanding the fundamental principles of NMR spectroscopy and isotopic effects for the accurate interpretation of analytical data in research and development.
References
-
Chemistry LibreTexts. (2021, August 15). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamine hydrochloride. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
-
ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound? Retrieved from [Link]
-
Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Valiulin, R. A. (2020, June 3). 1H NMR of Deuterated and Non-deuterated Compounds. ChemInfoGraphic. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). Dimethylamine. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Magnetic Resonance in Chemistry, 43(8), 611–624. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37-S42. Retrieved from [Link]
-
Perrin, C. L. (1995). Isotope effects on chemical shifts of protons in hydrogen bonds. Journal of the American Chemical Society, 117(48), 12003-12004. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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- 2. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. studymind.co.uk [studymind.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparing reactivity of Dimethylamine HCl vs Dimethyl-1,1,1-d3-amine HCl
This guide provides an in-depth technical comparison between Dimethylamine HCl (standard reagent) and its asymmetrically deuterated isotopologue, Dimethyl-1,1,1-d3-amine HCl .
Executive Summary & Strategic Utility
Dimethylamine HCl (DMA) is a ubiquitous secondary amine building block used in the synthesis of pharmaceuticals (e.g., antihistamines, antibiotics), agrochemicals, and surfactants.[1] It serves as the baseline for reactivity and pharmacokinetic properties.
Dimethyl-1,1,1-d3-amine HCl (DMA-d3) is a specialized, asymmetrically deuterated analog (
Core Comparison Matrix
| Feature | Dimethylamine HCl | Dimethyl-1,1,1-d3-amine HCl |
| Formula | ||
| MW | 81.54 g/mol | 84.56 g/mol |
| CAS (Free Base) | 124-40-3 | 20786-94-1 |
| Primary Application | Drug Synthesis, Industrial Manufacturing | KIE Studies, Metabolic Pathway Elucidation |
| Basicity ( | 10.73 | ~10.76 (Slightly more basic due to +I effect of D) |
| Metabolic Fate | Single metabolite (Methylamine) | Two distinct metabolites (Methylamine & Methyl-d3-amine) |
Chemical & Physical Properties[1][2][3][4][5][6][7]
While chemically similar, the isotopic substitution introduces subtle electronic and steric changes that are critical for high-precision applications.
Basicity and Nucleophilicity
Contrary to the assumption that isotopes behave identically, deuterated amines are slightly more basic .
-
Mechanism: The
bond is shorter and stronger than the bond, leading to a lower zero-point energy. This results in a slightly stronger inductive electron-donating effect ( ) from the group compared to . -
Impact: In DMA-d3, the nitrogen electron density is marginally higher than in DMA. While this rarely affects synthetic yields (nucleophilicity is comparable), it is a measurable physical constant shift.
Structural Visualization
The following diagram contrasts the symmetric nature of the standard reagent with the asymmetric probe.
Figure 1: Structural comparison highlighting the asymmetry of the d3-isotopologue.
Reactivity Profile: The Metabolic Switch
The most significant difference lies in biological reactivity , specifically oxidative N-demethylation mediated by Cytochrome P450 enzymes.
Oxidative N-Demethylation Mechanism
Metabolism of dimethylamine moieties typically proceeds via:
-
Hydrogen Abstraction: CYP450 abstracts a hydrogen atom from an
-carbon to form a radical. -
Hydroxylation: The radical recombines with the heme-bound hydroxyl group to form a carbinolamine intermediate.
-
Collapse: The unstable carbinolamine collapses, releasing formaldehyde and the mono-methyl amine.
The Intramolecular KIE (The "Choice")
When using DMA-d3 , the enzyme encounters a bifurcation point.
-
Path A (Attack on
): Breaking the C-H bond requires less energy (lower activation barrier). This is the "fast" path. -
Path B (Attack on
): Breaking the C-D bond requires significantly more energy due to the primary Kinetic Isotope Effect ( ). This is the "slow" path.
Result: The enzyme preferentially demethylates the
-
Cleaving
yields: Methyl-d3-amine ( ). -
Cleaving
yields: Methylamine ( ).
By measuring the ratio of these two products, you calculate the intrinsic KIE directly.
Figure 2: The "Metabolic Switch" mechanism illustrating the preferential cleavage of the non-deuterated methyl group.
Experimental Protocol: Intramolecular KIE Determination
This protocol describes how to use DMA-d3 HCl to determine the intrinsic isotope effect of N-demethylation in liver microsomes. This data is crucial for predicting if deuteration will successfully improve a drug's metabolic stability.
Materials
-
System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP enzymes.
-
Cofactor: NADPH regenerating system.
-
Analysis: LC-MS/MS (Triple Quadrupole recommended).
Step-by-Step Methodology
-
Preparation:
-
Prepare a 10 mM stock of DMA-d3 HCl in phosphate buffer (pH 7.4).
-
Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in buffer.
-
-
Incubation:
-
Pre-incubate HLM with DMA-d3 (final conc. 10 µM) for 5 minutes at 37°C.
-
Initiate reaction by adding NADPH (1 mM final).
-
Run reaction for 30–60 minutes (ensure <20% substrate depletion to maintain linear kinetics).
-
-
Quenching & Derivatization:
-
Note: Small amines like methylamine are difficult to detect directly. Derivatization (e.g., with benzoyl chloride or dansyl chloride) is often required for retention and sensitivity.
-
Add ice-cold Acetonitrile containing internal standard.
-
Add derivatizing agent (e.g., 50 µL Benzoyl Chloride) + 50 µL NaHCO3 (sat). Vortex and incubate at 60°C for 10 mins.
-
-
Analysis:
-
Inject into LC-MS/MS.
-
Monitor MRM transitions for:
-
Product A (Benzoyl-Methyl-d3-amine): Mass shift +3 vs standard.[4]
-
Product B (Benzoyl-Methylamine): Standard mass.
-
-
-
Calculation:
-
The Intramolecular KIE is calculated as:
-
Interpretation: If Ratio > 1, the C-H bond is broken preferentially. A ratio of ~2–5 indicates a strong primary isotope effect, suggesting that N-demethylation is the rate-determining step.
-
Figure 3: Experimental workflow for determining Intramolecular KIE.
Expert Insights & Troubleshooting
-
Purity is Critical: Ensure your DMA-d3 source is >99% isotopically pure. If the starting material contains significant amounts of non-deuterated DMA (
), your "Product B" (Methylamine) signal will be artificially inflated, leading to a falsely low KIE calculation. -
The "Swapping" Effect: In synthesis (e.g., reductive amination), DMA-d3 behaves identically to DMA. However, if the reaction mechanism involves a reversible step where the amine acts as a leaving group or undergoes hydride transfer, isotope effects may alter yields or stereoselectivity subtly.
-
Availability: Unlike Dimethylamine-d6 (fully deuterated), the d3 variant is often a custom synthesis item. Plan procurement lead times accordingly.
References
-
Perrin, C. L., et al. (2003).[5] "Beta-deuterium isotope effects on amine basicity, 'inductive' and stereochemical."[5] Journal of the American Chemical Society.[5] Link
-
Guengerich, F. P. (2017).[6][7] "Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions." Journal of Biological Chemistry.
-
Simmons, E. M., & Hartwig, J. F. (2012).[8] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link
-
Wade, D., et al. (1987). "Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro." Cancer Research. Link
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- 3. scbt.com [scbt.com]
- 4. Methyl-d3-amine D 99atom 7436-22-8 [sigmaaldrich.com]
- 5. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. epfl.ch [epfl.ch]
A Comparative Guide to the C-13 NMR Characterization of Dimethyl-1,1,1-d3-amine Hydrochloride
For researchers and professionals in drug development, the precise characterization of isotopically labeled compounds is a cornerstone of modern analytical chemistry. Dimethyl-1,1,1-d3-amine hydrochloride, a deuterated amine salt, serves as a valuable tool in mechanistic studies, as an internal standard in quantitative analyses, and in pharmacokinetic research to probe metabolic pathways. The introduction of deuterium atoms necessitates robust analytical methods to confirm the position and extent of isotopic incorporation. This guide provides an in-depth technical comparison of Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy with other analytical techniques for the characterization of this specific isotopologue.
The narrative that follows is designed to provide not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating approach to the analytical workflow.
The Crucial Role of C-13 NMR in Isotopic Analysis
C-13 NMR spectroscopy stands as a premier, non-destructive technique for the structural elucidation of organic molecules.[1] In the context of isotopically labeled compounds, it offers unambiguous evidence of the location and, indirectly, the purity of deuterium incorporation.[2] Unlike techniques that rely on mass-to-charge ratios, NMR provides direct insight into the chemical environment of each carbon atom.
The C-13 NMR spectrum of Dimethyl-1,1,1-d3-amine hydrochloride is expected to exhibit distinct features arising from the isotopic labeling. The molecule possesses two carbon environments: the methyl group (-CH₃) and the deuterated methyl group (-CD₃).
-
Chemical Shift: The carbon atom of the non-deuterated methyl group is expected to resonate in the typical range for aliphatic amines, generally between 30-40 ppm.[3] The carbon of the deuterated methyl group will experience an upfield shift (to a lower ppm value) due to the deuterium isotope effect. This shielding effect is a well-documented phenomenon.
-
Signal Multiplicity: In a proton-decoupled C-13 NMR spectrum, the signal for the -CH₃ carbon will appear as a singlet. However, the signal for the -CD₃ carbon will be split into a multiplet (a septet, following the 2nI+1 rule where n=3 for the three deuterium atoms and I=1 for the spin of deuterium). This fine structure provides definitive proof of the C-D bond(s).
-
Signal Intensity: The intensity of the deuterated carbon signal will be significantly lower than that of the protonated carbon. This is due to the splitting of the signal into multiple lines and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
The following diagram illustrates the structure of Dimethyl-1,1,1-d3-amine hydrochloride and highlights the key C-13 NMR observables.
Caption: Structure and expected C-13 NMR signals for Dimethyl-1,1,1-d3-amine hydrochloride.
Experimental Protocol for C-13 NMR Analysis
A meticulously executed experimental protocol is paramount for obtaining high-quality, reproducible C-13 NMR data.
1. Sample Preparation:
-
Analyte: Dimethyl-1,1,1-d3-amine hydrochloride (isotopic purity ≥ 98 atom % D).[4]
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice due to the hydrochloride salt's solubility in water and to avoid extraneous proton signals.
-
Concentration: For C-13 NMR, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time.[5] A concentration of 50-100 mg of the analyte in 0.6-0.7 mL of D₂O is recommended.
-
Procedure:
-
Accurately weigh 50-100 mg of Dimethyl-1,1,1-d3-amine hydrochloride into a clean, dry vial.
-
Add 0.6-0.7 mL of D₂O to the vial.
-
Gently vortex or shake the vial until the solid is completely dissolved.
-
Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: A standard proton-decoupled C-13 NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Parameters:
-
Temperature: 298 K (25 °C).
-
Pulse Program: A 30-degree pulse angle is used to allow for a shorter relaxation delay.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm, centered around 100 ppm, is sufficient to cover the expected chemical shifts.
-
Referencing: The residual HDO signal can be used as a secondary reference.[7]
-
3. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, followed by phase correction and baseline correction.
-
Calibrate the chemical shift scale.
Comparative Analysis with Alternative Techniques
While C-13 NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.[8][9] The following table provides a comparative overview of C-13 NMR with Mass Spectrometry (MS) and Fourier Transform Infrared (FTIR) Spectroscopy for the analysis of Dimethyl-1,1,1-d3-amine hydrochloride.
| Feature | C-13 NMR Spectroscopy | Mass Spectrometry (GC-MS/LC-MS) | FTIR Spectroscopy |
| Principle | Measures the absorption of radiofrequency waves by C-13 nuclei in a magnetic field.[1] | Separates ions based on their mass-to-charge ratio.[1] | Measures the absorption of infrared radiation by molecular vibrations.[10] |
| Information Provided | Precise location of deuterium labeling, molecular structure, and connectivity. | Molecular weight confirmation, isotopic distribution, and overall deuterium incorporation.[11] | Presence of functional groups and changes in vibrational frequencies upon deuteration. |
| Strengths | Unambiguous determination of the site of isotopic labeling.[2] Non-destructive. | High sensitivity, requires very small sample amounts. Provides isotopic purity information.[12] | Rapid and inexpensive. Can provide information on hydrogen bonding. |
| Limitations | Relatively low sensitivity, requiring higher sample concentrations and longer acquisition times.[5] | Does not directly provide the location of the deuterium label without fragmentation analysis. | Not suitable for determining the precise location or extent of deuteration. Overlapping peaks can be an issue. |
| Sample Requirements | 50-100 mg dissolved in a deuterated solvent.[5] | Micrograms to nanograms. | Milligrams, can be analyzed neat or as a KBr pellet. |
The following workflow illustrates a multi-technique approach to the characterization of Dimethyl-1,1,1-d3-amine hydrochloride.
Caption: A comprehensive analytical workflow for the characterization of Dimethyl-1,1,1-d3-amine hydrochloride.
In-depth Comparison
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight and the overall level of deuterium incorporation.[] For Dimethyl-1,1,1-d3-amine hydrochloride, MS would confirm the expected mass shift of +3 compared to the unlabeled compound. High-resolution MS can provide the distribution of isotopologues (d₀, d₁, d₂, d₃), which is crucial for assessing isotopic purity.[12] However, without tandem MS (MS/MS) and careful analysis of fragmentation patterns, it is difficult to pinpoint the exact location of the deuterium atoms.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and cost-effective method for identifying functional groups. In the case of Dimethyl-1,1,1-d3-amine hydrochloride, the spectrum would show characteristic N-H stretching and bending vibrations. The key feature for confirming deuteration would be the appearance of C-D stretching bands at lower wavenumbers (around 2000-2250 cm⁻¹) compared to the C-H stretching bands (around 2800-3000 cm⁻¹). While FTIR can confirm the presence of C-D bonds, it cannot provide information on the number or specific location of the deuterium atoms.[10]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy probes molecular vibrations and can detect the presence of C-D bonds through characteristic shifts in vibrational frequencies.[14][15] It can be particularly useful for samples in aqueous solutions. However, like FTIR, it falls short in providing the precise location and extent of deuteration.
Conclusion: The Indispensable Role of C-13 NMR
For the definitive characterization of Dimethyl-1,1,1-d3-amine hydrochloride, C-13 NMR spectroscopy is an indispensable tool. Its ability to provide direct, unambiguous information on the site of deuterium incorporation sets it apart from other techniques. While mass spectrometry is essential for confirming molecular weight and isotopic purity, and FTIR offers a quick check for the presence of C-D bonds, neither can replace the detailed structural insights provided by C-13 NMR. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and robust characterization of isotopically labeled compounds, ensuring data integrity for researchers, scientists, and drug development professionals.
References
-
ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]
-
Cui, L., & Huang, W. E. (2019). Stable Isotope-Labeled Single-Cell Raman Spectroscopy Revealing Function and Activity of Environmental Microbes. Methods in Molecular Biology, 2046, 95–107. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 13, 2026, from [Link]
-
Isotopic labeling. (2023, December 29). In Wikipedia. [Link]
-
Panchagnula, S., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4321-4328. [Link]
-
Roscioni, O. M., et al. (2022). Simultaneous Raman and Infrared Spectroscopy of Stable Isotope Labelled Escherichia coli. International Journal of Molecular Sciences, 23(10), 5735. [Link]
-
Sil, S., et al. (2021). Raman Stable Isotope Probing of Bacteria in Visible and Deep UV-Ranges. International Journal of Molecular Sciences, 22(19), 10292. [Link]
-
Raman Laser Spectrometer: Application to 12C/13C Isotope Identification in CH4 and CO2 Greenhouse Gases. (2020, October 24). MDPI. [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(18), 11267–11333. [Link]
-
Konermann, L. (2023). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. Biophysical Journal, 122(1), 1–12. [Link]
-
Urbaniak, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(16), 4983. [Link]
-
NMR Sample Preparation. (n.d.). University College London. Retrieved February 13, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 13, 2026, from [Link]
-
Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved February 13, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 13, 2026, from [Link]
-
FTIR spectrum of neat CH3NH2·HCl. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved February 13, 2026, from [Link]
-
Hydrogen–deuterium exchange. (2023, November 28). In Wikipedia. [Link]
-
DIMETHYL-1,1,1-D3-AMINE HYDROCHLORIDE, 9 8 ATOM % D. (n.d.). Research Scientific. Retrieved February 13, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 13, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018, July 12). MDPI. [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
-
A practical synthesis of deuterated methylamine and dimethylamine. (2021, January 1). ResearchGate. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ispc-conference.org [ispc-conference.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. isotope.com [isotope.com]
- 14. Stable Isotope-Labeled Single-Cell Raman Spectroscopy Revealing Function and Activity of Environmental Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Raman Stable Isotope Probing of Bacteria in Visible and Deep UV-Ranges - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Parameters for Dimethyl-1,1,1-d3-amine Hydrochloride Reagents
Executive Summary: The Deuterium Advantage
In the high-stakes arena of pharmaceutical development and bioanalytical quantification, Dimethyl-1,1,1-d3-amine hydrochloride (CAS: 120033-84-3) serves as a critical building block and internal standard. Unlike its non-deuterated counterpart, this isotopically labeled reagent offers unique physicochemical properties—specifically the Kinetic Isotope Effect (KIE) and mass spectral differentiation—that are essential for metabolic stability studies and precision mass spectrometry (LC-MS/MS).
However, not all deuterated reagents are created equal.[1] A 98% atom D reagent may suffice for qualitative NMR, but trace amounts of
Critical Quality Attributes (CQAs) & Comparative Analysis
To ensure reproducibility, one must distinguish between Chemical Purity (absence of other chemical species) and Isotopic Enrichment (the extent of deuterium substitution).
Comparative Performance Matrix
The following table contrasts Dimethyl-1,1,1-d3-amine HCl against its primary alternatives: the non-deuterated analog and the fully deuterated (
| Feature | Dimethyl-1,1,1-d3-amine HCl | Non-Deuterated (Dimethylamine HCl) | Dimethyl-d6-amine HCl |
| Mass Shift | +3 Da ( | 0 Da ( | +6 Da ( |
| Primary Use | MS Internal Standard, Metabolic Blocking | Synthesis precursor | High-res MS, Multiplexing |
| MS Interference | Low (unless analyte has naturally abundant isotopes >3%) | High (Matrix effects & Ion suppression) | Negligible (Cleanest baseline) |
| Cost Efficiency | Moderate | High (Cheap) | Low (Expensive) |
| Key Impurity Risk | Monomethylamine, Trimethylamine |
The Impact of Isotopic Purity on Quantitation
In LC-MS/MS assays, the "crosstalk" between the analyte and the Internal Standard (IS) is the silent killer of accuracy.
-
Scenario: Quantifying Dimethylamine in human plasma.
-
Risk: If your
-IS reagent contains 1% (non-deuterated material), that 1% contributes directly to the analyte signal, creating a false positive bias . -
Requirement: For trace analysis (ng/mL levels), Isotopic Enrichment must be ≥ 99.5 atom % D .
Experimental Protocols: Validating the Reagent
Protocol A: Determination of Isotopic Enrichment via qNMR
This protocol utilizes the residual proton signal.[1] Since deuterium is "silent" in
Materials:
-
Analyte: ~10 mg Dimethyl-1,1,1-d3-amine HCl.
-
Standard: Maleic Acid (TraceCERT® or equivalent), ~10 mg.
-
Solvent:
(99.96% D).
Workflow:
-
Gravimetry: Weigh analyte (
) and standard ( ) into the same vial using a microbalance (precision mg). -
Solubilization: Dissolve in 600
L . Ensure complete dissolution; amine salts can be hygroscopic. -
Acquisition:
-
Pulse sequence: zg30 (standard 1D proton).
-
Relaxation delay (
): 60 seconds (Critical: for small amines is long; insufficient delay causes underestimation of the methyl protons). -
Scans: 64.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the Maleic Acid singlet (
6.3 ppm, 2H). -
Integrate the residual methyl region of the amine (
~2.7 ppm). Note: The methyl group will show reduced coupling. The methyl (if present) appears as a singlet/triplet depending on exchange.
-
-
Calculation:
Where is the proton purity. Isotopic Enrichment ( ) = (normalized for the specific site).
Protocol B: Impurity Profiling via LC-HRMS
While NMR gives an average, High-Resolution Mass Spectrometry (HRMS) reveals the population distribution (
Setup:
-
System: Q-TOF or Orbitrap MS coupled to UHPLC.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the amine salt. (e.g., BEH Amide, 1.7
m). -
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0) / B: Acetonitrile. Isocratic 15:85 A:B.
Methodology:
-
Inject 1
L of a 1 g/mL solution. -
Extract Ion Chromatograms (EIC) for:
-
46.065 (Dimethylamine-
) -
47.071 (Dimethylamine-
) -
48.077 (Dimethylamine-
) -
49.084 (Dimethylamine-
- Target)
-
46.065 (Dimethylamine-
-
Data Analysis: Calculate the area % of the
peak relative to the sum of all isotopologues.-
Acceptance Criteria:
for high-sensitivity MS applications.
-
QC Decision Framework (Visualized)
The following diagram illustrates the logical flow for qualifying a batch of Dimethyl-1,1,1-d3-amine HCl. It integrates chemical purity (impurities) with isotopic purity.[1]
Figure 1: Integrated Quality Control Workflow for Deuterated Amine Reagents. This logic gate ensures that lower-grade isotopic reagents are not inadvertently used for sensitive MS quantitation.
References
-
National Institutes of Health (NIH). Rapid characterization of isotopic purity of deuterium-labeled organic compounds using ESI-HRMS. PubMed. [Link]
Sources
Comparative Guide: Validating Deuterium Incorporation in Drug Metabolites using Dimethylamine-d3
Strategic Overview: The Deuterium Advantage in MetID
In the high-stakes arena of Drug Metabolism and Pharmacokinetics (DMPK), identifying the "soft spots" of a drug molecule—sites prone to metabolic oxidation—is critical. The dimethylamine moiety (
Dimethylamine-d3 (
This guide moves beyond basic synthesis. It outlines a self-validating analytical workflow to confirm that deuterium has been successfully incorporated, is structurally stable, and provides the necessary mass spectral contrast for metabolite identification (MetID).
Comparative Analysis: DMA-d3 vs. Methylation Alternatives
When introducing deuterated methyl groups, researchers typically choose between Nucleophilic Amination (using Dimethylamine-d3) and Electrophilic Methylation (using Iodomethane-d3). The choice dictates the validation strategy.
Table 1: Strategic Comparison of Deuterium Sources
| Feature | Dimethylamine-d3 (DMA-d3) | Iodomethane-d3 (MeI-d3) | NMR Spectroscopy |
| Reaction Type | Nucleophilic Attack (e.g., Reductive Amination, SNAr) | Electrophilic Alkylation ( | Non-destructive Analysis |
| Target Moiety | Installs full | Methylates existing amines/alcohols | N/A (Detection only) |
| Mass Shift | +6.037 Da (High Contrast) | +3.018 Da (per methyl group) | N/A |
| Selectivity | High (Targeted to aldehyde/halide precursors) | Low (Can over-methylate to quaternary amines) | High (Structural certainty) |
| Validation Utility | Metabolic Stability Probe: If +6 Da persists, the amine is intact. | Synthesis Reagent: Used to build the standard. | Gold Standard for position, but low sensitivity. |
| Cost/Risk | Moderate cost; Gas/Salt handling required.[1] | High cost; Volatile carcinogen.[2] | High instrument cost; requires mg quantities. |
Expert Insight: Why Choose DMA-d3?
While Iodomethane-d3 is versatile, it suffers from over-alkylation risks (creating quaternary ammonium salts). DMA-d3 is superior for validating the stability of the amine headgroup. If you synthesize a drug analog using DMA-d3 and subject it to microsomal incubation, the retention of the
The Self-Validating Protocol: A Four-Step System
This protocol ensures that the deuterium signal observed is genuine, stable, and chemically assigned to the correct position.
Step 1: Synthesis & Derivatization (The Setup)
-
Objective: Install the
motif. -
Reagent: Dimethylamine-d3 hydrochloride (CAS: 53170-19-7).
-
Typical Workflow: Reductive amination of a precursor aldehyde using
(for total deuteration) or (if only methyl deuteration is desired).
Step 2: MS1 Mass Shift Confirmation[3]
-
Method: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Criteria:
-
Protiated Control (
): -
Deuterated Analyte (
):
-
-
Validation Check: The isotopic pattern must match theoretical predictions. The absence of "M-1" or "M-2" peaks confirms high isotopic purity (
).
Step 3: The H/D Exchange Stress Test (Crucial Step)
This is the most critical validation step to rule out labile deuterium incorporation (e.g., D on Nitrogen or Oxygen, which washes out).
-
Protocol:
-
Dissolve the deuterated standard in
(Protiated solvent). -
Incubate at RT for 30 minutes.
-
Inject into LC-MS.[3]
-
-
Pass Criteria: The mass spectrum must retain the +6 Da shift .
-
Fail Criteria: If the mass shifts back to
or , the deuterium was on a labile site (acidic proton), not the carbon skeleton.
Step 4: Chromatographic Isotope Effect (CIE)
Deuterium is slightly less hydrophobic than Hydrogen. In Reverse Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[4][5]
-
Observation: Look for a retention time shift (
) of to minutes for the deuterated analog. -
Validation: Co-inject Protiated and Deuterated standards. A slight peak splitting or shoulder (with the heavier isotope eluting first) validates the presence of multiple C-D bonds.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating deuterium incorporation using DMA-d3.
Figure 1: Decision tree for validating stable deuterium incorporation using Dimethylamine-d3.
Experimental Protocol: DMA-d3 Derivatization
Objective: Synthesize a deuterated reference standard for a drug containing a dimethylamine group (e.g., a Tramadol analog) to validate MS fragmentation.
Reagents:
-
Precursor Ketone/Aldehyde (1.0 equiv)
-
Dimethylamine-d3 HCl (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask, dissolve the Precursor in DCM. Add Dimethylamine-d3 HCl.
-
Basification: Add TEA (Triethylamine) dropwise to free-base the amine salt in situ. Stir for 10 min.
-
Acidification: Add catalytic Acetic Acid (pH ~5-6) to facilitate iminium ion formation.
-
Reduction: Add STAB in portions over 20 minutes.
-
Note: STAB is preferred over
to prevent reduction of the ketone/aldehyde before amination.
-
-
Quench & Workup: After 4 hours, quench with saturated
. Extract with DCM ( ). -
Analysis: Dry organic layer over
, concentrate, and analyze via LC-MS/MS.
Expected MS/MS Result:
Upon fragmentation (Collision Induced Dissociation), the parent ion (
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
BenchChem. (2025).[4][6][7] A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry. BenchChem Technical Library. Link
-
Wang, S., & Cyronak, M. (2013). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Chromatographic Science. Link
-
Gu, H., et al. (2011). Metabolite identification of artemether by data-dependent accurate mass spectrometric analysis... in combination with online hydrogen/deuterium exchange technique. Rapid Communications in Mass Spectrometry. Link
-
ExSyn Corp. (2024). In focus: Iodomethane-d3 Specifications and Applications. ExSyn Product Guides. Link
Sources
Safety Operating Guide
Personal protective equipment for handling Dimethyl-1,1,1-d3-amine hydrochloride
This guide serves as a definitive technical resource for the safe handling, operational logistics, and disposal of Dimethyl-1,1,1-d3-amine hydrochloride . It is designed for researchers requiring high-fidelity isotopic preservation alongside rigorous safety standards.
CAS No: 120033-84-3 (Labeled) | Molecular Formula:
Executive Summary & Isotopic Integrity
Dimethyl-1,1,1-d3-amine hydrochloride is a stable isotope-labeled secondary amine salt used primarily as a tracer in mass spectrometry and a building block in deuterated drug synthesis. Unlike standard reagents, handling this compound requires a dual-focus protocol:
-
Personnel Safety: Protection against skin/eye irritation and respiratory toxicity.[1][2][3]
-
Isotopic Integrity: Prevention of moisture ingress. While the deuterium on the methyl group (
) is non-exchangeable, the amine proton ( ) is labile. Excess moisture can degrade the physical form (hygroscopicity) and introduce protic contaminants that complicate downstream NMR/MS analysis.
Risk Assessment & Hazard Identification
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT - Single Exposure: Category 3 (May cause respiratory irritation).
Critical Hazard Note: Upon exposure to strong bases (e.g., NaOH), this salt liberates Dimethylamine-d3 , a flammable, corrosive gas. All basification reactions must occur within a certified fume hood.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the minimum protection standards based on operational state.
| PPE Category | Standard Handling (Weighing/Solid) | High-Risk Operations (Solution/Basification) | Technical Specification |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Nitrile (Extended Cuff) or Laminate Film | Min Thickness: 5 mil (0.12 mm)Breakthrough: >480 min (Amine salts)Latex is NOT recommended due to poor organic resistance. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | ANSI Z87.1 / EN 166 compliant. Contact lenses should be removed.[1][2][3][5] |
| Respiratory | N95 / P2 Mask (if open bench) | Respirator w/ Amine/Organic Vapor Cartridge | Required if handling outside a fume hood or generating dust/aerosols. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron | Tyvek® sleeves recommended to bridge the glove-coat gap. |
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE configuration based on the experimental phase.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and reaction conditions.
Operational Protocol: Safe Handling & Weighing
Objective: Minimize personnel exposure while preventing moisture contamination of the deuterated reagent.[6]
Step 1: Preparation
-
Environment: Utilize a Chemical Fume Hood or a Glove Box (inert atmosphere) if the container has been previously opened.
-
Equipment: Calibrated analytical balance, anti-static weighing boat (to prevent powder scattering), and stainless steel spatula.
-
Decontamination: Wipe down the balance area with a damp paper towel (water) followed by dry paper to remove static.
Step 2: Transfer & Weighing
-
Don PPE: Put on nitrile gloves and safety glasses.
-
Open Container: If the container is stored cold, allow it to warm to room temperature before opening to prevent condensation from forming on the hygroscopic salt.
-
Aliquot: Transfer the required amount quickly to the weighing boat.
-
Reseal: Immediately tightly recap the stock bottle. Parafilm is recommended for long-term storage to seal the cap gap.
Step 3: Dissolution (If applicable)[2]
-
For NMR: Use deuterated solvents (e.g., D₂O, CD₃OD) to prevent proton-deuterium exchange signals in the spectrum.
-
For Synthesis: If converting to the free amine, add base (e.g., NaOH, KOH) slowly at
. Warning: This releases volatile Dimethylamine-d3. A reflux condenser or sealed vessel is required to capture the labeled amine.
Step 4: Cleanup
-
Wipe Down: Clean the spatula and balance area with a wet tissue. The HCl salt is highly water-soluble.
-
Waste: Dispose of the tissue in solid hazardous waste.
Emergency & Disposal Procedures
Spill Management
-
Small Spill (Solid):
-
Do not sweep dry (creates dust).
-
Cover with a wet paper towel to dissolve/dampen the powder.
-
Wipe up and place in a sealed bag labeled "Hazardous Waste - Amine Salt".
-
Clean area with water and soap.[5]
-
-
Large Spill (Solution):
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[7] Seek medical attention.
-
Skin Contact: Wash with soap and water.[5] Remove contaminated clothing.[1][2][3][7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Disposal Workflow
Do not dispose of in sinks or general trash.
Figure 2: Standardized disposal workflow for deuterated amine salts.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Dimethylamine hydrochloride. Retrieved from
-
LGC Standards. (n.d.). Dimethylamine-d3 Hydrochloride Product Information. Retrieved from
-
Cambridge Isotope Laboratories. (2018).[4] Safety Data Sheet: Methyl-d3-amine HCl. Retrieved from
-
PubChem. (n.d.). Dimethylamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
